Drofenine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIELVDXKOYPANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1679-76-1 (Parent) | |
| Record name | Drofenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045859 | |
| Record name | Drofenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85273739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |
| Record name | Drofenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drofenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclovegantine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Drofenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Drofenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROFENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DROFENINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DROFENINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Drofenine Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine hydrochloride is an antimuscarinic and antispasmodic agent utilized for the relaxation of smooth muscles.[1] It is primarily employed in the treatment of conditions such as dysmenorrhea, as well as pain in the gastrointestinal, biliary, and urogenital tracts.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted mechanism of action of this compound, intended for professionals in research and drug development.
Chemical and Physical Properties
This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride, possesses a well-defined set of physicochemical properties crucial for its pharmaceutical application.[1]
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride[1] |
| Synonyms | Hexahydroadiphenine, Cycloadiphenine hydrochloride[2][3] |
| CAS Number | 548-66-3[2] |
| Molecular Formula | C₂₀H₃₂ClNO₂[1] |
| Molecular Weight | 353.9 g/mol [1] |
| Melting Point | 145-147 °C[4] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[2] Water solubility is reported as >53.1 µg/mL.[4] |
| Appearance | White to Off-White Solid[5] |
| XLogP3 | 5.03750[4] |
Chemical Structure
The molecular structure of this compound comprises a cyclohexylphenylacetic acid moiety esterified with a 2-(diethylamino)ethanol group. The hydrochloride salt is formed by the protonation of the tertiary amine.[1]
Caption: Chemical structure of this compound.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily functioning as a competitive inhibitor of butyrylcholinesterase (BChE) and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.
Butyrylcholinesterase (BChE) Inhibition
This compound is a potent competitive inhibitor of BChE, an enzyme involved in the hydrolysis of choline esters.[5] By inhibiting BChE, Drofenine increases the local concentration and prolongs the effect of acetylcholine, a neurotransmitter that can induce smooth muscle relaxation through its action on muscarinic receptors. The inhibition constant (Ki) for Drofenine's inhibition of human serum BChE has been calculated to be 3 µM.[4][6]
Caption: this compound's competitive inhibition of BChE.
TRPV3 Channel Activation
This compound acts as a selective agonist for the TRPV3 ion channel, a member of the transient receptor potential vanilloid family.[1] TRPV3 channels are non-selective cation channels expressed in various tissues, including smooth muscle. Activation of TRPV3 by Drofenine leads to an influx of cations, primarily Ca²⁺, which paradoxically can contribute to smooth muscle relaxation through various downstream signaling pathways, potentially involving the modulation of other ion channels or cellular processes. Studies have shown that Drofenine activates TRPV3 with similar potency to known agonists like 2-aminoethoxydiphenylboronate (2-APB) but with greater selectivity, as it does not activate other TRP channels such as TRPA1, V1, V2, V4, or M8.[1]
Caption: this compound's activation of the TRPV3 ion channel.
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves a two-step process: the formation of the precursor acid and subsequent esterification.
Step 1: Synthesis of 2-cyclohexyl-2-phenylacetic acid
A common method for the synthesis of 2-cyclohexyl-2-phenylacetic acid involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis.[4]
-
Materials: Ethyl benzoylformate, cyclohexylmagnesium bromide, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Dissolve ethyl benzoylformate in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether to the reaction mixture at a controlled temperature.
-
After the addition is complete, reflux the mixture for a specified time.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate 2-cyclohexyl-2-phenylacetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 2: Esterification and Salt Formation
-
Materials: 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, a suitable acid catalyst (e.g., sulfuric acid), toluene, hydrochloric acid.
-
Procedure:
-
Combine 2-cyclohexyl-2-phenylacetic acid, 2-(diethylamino)ethanol, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base of Drofenine.
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate this compound.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Caption: General workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the methylene protons of the ethyl group, and the ethyl groups attached to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the cyclohexyl and ethyl groups.
Infrared (IR) Spectroscopy
-
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic and aliphatic C-H stretching, and N-H stretching from the protonated amine.
Mass Spectrometry (MS)
-
The mass spectrum would show the molecular ion peak corresponding to the free base of Drofenine. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the diethylaminoethyl side chain.
Biological Assays
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis. Butyrylthiocholine is used as the substrate, which is hydrolyzed by BChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of BChE, butyrylthiocholine, DTNB, and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a 96-well plate, add the BChE solution and the this compound solution (or buffer for control).
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (butyrylthiocholine) and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound to calculate the IC₅₀ value.
-
TRPV3 Activation Assay (Calcium Flux Assay)
-
Principle: This assay measures the activation of TRPV3 channels by detecting the influx of calcium into cells. Cells expressing TRPV3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon channel activation by an agonist like Drofenine, the influx of Ca²⁺ leads to an increase in intracellular calcium concentration, which is detected as a change in fluorescence intensity.
-
Procedure:
-
Culture cells stably or transiently expressing human TRPV3 (e.g., HEK293 cells) in a suitable format (e.g., 96-well plate).
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound to the cells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value for TRPV3 activation.
-
Conclusion
This compound is a valuable therapeutic agent with a complex mechanism of action involving both enzymatic inhibition and ion channel modulation. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and professionals involved in the development and optimization of antispasmodic therapies. The detailed experimental overviews offer a starting point for further investigation into the synthesis, analysis, and pharmacological characterization of this compound.
References
- 1. brainvta.tech [brainvta.tech]
- 2. bu.edu [bu.edu]
- 3. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid|RUO [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of Drofenine Hydrochloride, a potent antimuscarinic agent. The primary synthesis pathway involves a two-step process commencing with the esterification of phenylacetic acid with 2-(diethylamino)ethanol, followed by the catalytic hydrogenation of the resulting ester intermediate. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to facilitate comprehension and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an antimuscarinic drug utilized for its smooth muscle relaxant properties. It is clinically employed as a spasmolytic agent to alleviate pain associated with conditions such as dysmenorrhea and spasms in the gastrointestinal and urogenital tracts. The hydrochloride salt of drofenine is the commonly used pharmaceutical form. This guide focuses on the chemical synthesis of this compound, providing a comprehensive resource for its laboratory-scale preparation.
Synthesis Pathway Overview
The most common and industrially scalable synthesis of this compound proceeds through two key chemical transformations:
-
Esterification: The initial step involves the formation of an ester linkage between a carboxylic acid and an amino alcohol. Specifically, phenylacetic acid is reacted with 2-(diethylamino)ethanol to yield 2-(diethylamino)ethyl 2-phenylacetate.
-
Catalytic Hydrogenation: The aromatic phenyl group of the ester intermediate is then reduced to a cyclohexyl group via catalytic hydrogenation.
-
Salt Formation: The final step involves the conversion of the free base of drofenine into its more stable and water-soluble hydrochloride salt.
Precursors
The primary precursors for the synthesis of this compound are:
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 103-82-2 |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 100-37-8 |
| Hydrogen Gas | H₂ | 2.02 | 1333-74-0 |
| Platinum Catalyst (e.g., PtO₂) | PtO₂ | 227.08 | 1314-15-4 |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
Experimental Protocols
Step 1: Synthesis of 2-(diethylamino)ethyl 2-phenylacetate (Intermediate I)
This step involves the Fischer-Speier esterification of phenylacetic acid with 2-(diethylamino)ethanol.
Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of phenylacetic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq) is prepared in a suitable solvent that forms an azeotrope with water, such as toluene or benzene.
-
The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material (phenylacetic acid) is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(diethylamino)ethyl 2-phenylacetate.
-
The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene: ~111°C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Work-up | Neutralization, extraction, and drying |
| Purification | Vacuum distillation |
| Expected Yield | 75-85% |
Step 2: Synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate (Drofenine Free Base) (Intermediate II)
This step involves the catalytic hydrogenation of the phenyl ring of the ester intermediate. A similar industrial process describes the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester[1].
Methodology:
-
The 2-(diethylamino)ethyl 2-phenylacetate (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or ethanol, in a high-pressure hydrogenation vessel.
-
A platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst), is added to the solution (typically 1-5 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.
-
The reaction mixture is stirred vigorously at a specified temperature and pressure until the theoretical amount of hydrogen has been consumed.
-
The reaction progress can be monitored by gas chromatography (GC) or by the cessation of hydrogen uptake.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude drofenine free base.
| Parameter | Value |
| Catalyst | Platinum(IV) oxide (Adam's catalyst) |
| Solvent | Acetic acid or Ethanol |
| Hydrogen Pressure | 50-100 psi (higher pressures may be required) |
| Reaction Temperature | 25-50°C |
| Reaction Time | 12-24 hours |
| Work-up | Catalyst filtration, solvent removal |
| Expected Yield | >90% |
Step 3: Synthesis of this compound (Final Product)
This final step involves the formation of the hydrochloride salt.
Methodology:
-
The crude drofenine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the free base at a cool temperature (e.g., 0-5°C).
-
The this compound will precipitate out of the solution as a white solid.
-
The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.
| Parameter | Value |
| Reagent | Hydrogen chloride solution |
| Solvent | Anhydrous diethyl ether or ethyl acetate |
| Reaction Temperature | 0-5°C |
| Work-up | Filtration and washing |
| Purification | Recrystallization |
| Expected Yield | >95% |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Safety and Handling
-
Phenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.
-
2-(Diethylamino)ethanol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Hydrogen Gas: Extremely flammable gas. Contains gas under pressure; may explode if heated.
-
Platinum Catalyst: May cause respiratory irritation. Handle in a well-ventilated area.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.
Characterization
The synthesized intermediates and the final product should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides a comprehensive framework, including detailed protocols and safety considerations, to aid researchers in the successful synthesis and purification of this important pharmaceutical compound. Adherence to the outlined procedures and safety precautions is crucial for obtaining a high-purity product in a safe and efficient manner.
References
The Multifaceted Mechanism of Drofenine Hydrochloride on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride is a potent antispasmodic agent that exerts its smooth muscle relaxant effects through a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular interactions of drofenine with various targets on smooth muscle cells. The primary mechanisms elucidated include M1 muscarinic acetylcholine receptor antagonism, competitive inhibition of butyrylcholinesterase (BChE), activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, and inhibition of the Kv2.1 potassium channel. This document summarizes the available quantitative data, details the experimental protocols for assessing these interactions, and provides visualizations of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Smooth muscle contractility is a tightly regulated process, and its dysregulation can lead to various pathological conditions, including gastrointestinal spasms, dysmenorrhea, and biliary colic. This compound has been utilized as an effective therapeutic agent for these conditions due to its ability to induce smooth muscle relaxation. Understanding the precise molecular mechanisms by which drofenine exerts its effects is crucial for optimizing its therapeutic use and for the development of novel, more selective antispasmodic drugs. This guide delves into the four identified primary mechanisms of action of drofenine on smooth muscle cells.
Quantitative Data Summary
The pharmacological activity of this compound has been quantified against several of its molecular targets. The following tables summarize the key quantitative parameters reported in the literature.
| Parameter | Value | Target | Indication of Activity |
| pA2 | 8.15 | M1 Muscarinic Acetylcholine Receptor | Potent competitive antagonism |
| Ki | 3 µM | Butyrylcholinesterase (BChE) | Competitive inhibition |
| EC50 | 207 µM | Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist activity |
Table 1: Quantitative Pharmacological Data for this compound
Core Mechanisms of Action and Signaling Pathways
This compound's smooth muscle relaxant properties stem from its interaction with multiple cellular targets. Each interaction triggers a distinct signaling cascade, ultimately contributing to the overall reduction in smooth muscle tone.
M1 Muscarinic Acetylcholine Receptor Antagonism
Drofenine acts as a competitive antagonist at M1 muscarinic acetylcholine receptors.[1] In smooth muscle, the activation of M1 receptors by acetylcholine is coupled to the Gq/11 protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key trigger for smooth muscle contraction. By blocking the M1 receptor, drofenine prevents this signaling cascade, thereby reducing intracellular calcium levels and promoting relaxation.
Butyrylcholinesterase (BChE) Inhibition
Drofenine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[3][4][5] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown at the neuromuscular junction, BChE also plays a role in modulating cholinergic signaling. By inhibiting BChE, drofenine can lead to an accumulation of acetylcholine in the vicinity of smooth muscle cells. While seemingly counterintuitive for a relaxant, this effect may be complex. The increased acetylcholine could potentially desensitize nicotinic receptors on postganglionic nerve terminals, leading to a reduction in subsequent excitatory neurotransmitter release. Alternatively, effects may be more pronounced in tissues where BChE plays a more significant role in acetylcholine clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kv2.1 channels play opposing roles in regulating membrane potential, Ca2+ channel function, and myogenic tone in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers and Enantiomers of Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride is a well-established antimuscarinic and antispasmodic agent, utilized for its smooth muscle relaxant properties. It is commercially available as a racemic mixture, comprising equal amounts of two enantiomers. In drug development, it is a critical principle that individual stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive overview of the known properties of racemic this compound and addresses the imperative for stereospecific investigation of its enantiomers. While specific data on the individual enantiomers of Drofenine are not extensively available in public literature, this document outlines detailed, state-of-the-art experimental protocols for their separation, characterization, and evaluation. Furthermore, it includes proposed signaling pathways and experimental workflows visualized using Graphviz, offering a robust framework for future research in this area.
Introduction to this compound
Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an anticholinergic drug that exerts its effects by antagonizing muscarinic acetylcholine receptors.[1][2] It is also a potent competitive inhibitor of butyrylcholinesterase (BChE) and an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][4][5][6] Due to its ability to relax smooth muscles, it is clinically used to treat conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[2]
Drofenine possesses a single chiral center at the alpha-carbon of the phenylacetic acid moiety. Consequently, it exists as a pair of enantiomers, (R)-Drofenine and (S)-Drofenine. The commercially available this compound is a racemic mixture of these two enantiomers.[2][5]
Physicochemical and Pharmacological Properties of Racemic this compound
The known properties of racemic this compound are summarized in the table below. This data serves as a baseline for the separate evaluation of its constituent enantiomers.
| Property | Value | References |
| Chemical Formula | C₂₀H₃₁NO₂ · HCl | [1] |
| Molecular Weight | 353.93 g/mol | [1] |
| Mechanism of Action | Antimuscarinic, Butyrylcholinesterase (BChE) Inhibitor, TRPV3 Agonist | [1][2][3][4][5][6] |
| BChE Inhibition (Kᵢ) | 3 µM | [4][5] |
| TRPV3 Activation (EC₅₀) | 205 µM | [4] |
The Significance of Stereoisomerism in the Activity of Drofenine
It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[7][8][9] This stereoselectivity arises from the three-dimensional nature of interactions between the drug molecule and its biological targets, such as receptors and enzymes, which are themselves chiral.[7]
Given that Drofenine's targets—muscarinic receptors and butyrylcholinesterase—are known to exhibit stereoselective binding with other chiral ligands, it is highly probable that the (R)- and (S)-enantiomers of Drofenine will display different pharmacological profiles.[4][10][11][12] A thorough investigation into the properties of the individual enantiomers is therefore essential for a complete understanding of the drug's mechanism of action and for potentially improving its therapeutic index.
Proposed Experimental Protocols for the Investigation of Drofenine Enantiomers
The following sections outline detailed methodologies for the chiral separation and pharmacological evaluation of Drofenine's stereoisomers.
Chiral Separation of Drofenine Enantiomers by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is a critical first step. Based on successful methods for other chiral esters and anticholinergic drugs, a robust HPLC method can be developed.[13][14][15]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These have demonstrated broad applicability for the resolution of chiral pharmaceuticals.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios to optimize separation. A small amount of an amine modifier (e.g., diethylamine or triethylamine) may be added to improve peak shape and resolution for this basic compound.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where Drofenine exhibits strong absorbance (e.g., ~220 nm).
-
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and limits of detection and quantification.
References
- 1. Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Activation of TRP Channels in the Adult Rat Spinal Substantia Gelatinosa by Stereoisomers of Plant-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Receptor binding studies of soft anticholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 13. Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
Unraveling the Stereochemistry of Drofenine Hydrochloride: An In-depth Technical Guide on its Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity of Drofenine hydrochloride, a compound recognized for its multifaceted pharmacological profile. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Drofenine's interactions with key biological targets, with a specific focus on the yet-to-be-fully-elucidated activities of its individual enantiomers.
This compound is a chiral molecule, existing as a racemic mixture of its (R)- and (S)-enantiomers. It is an established competitive inhibitor of butyrylcholinesterase (BChE), an antagonist of muscarinic acetylcholine receptors (mAChRs), and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. While the pharmacological actions of the racemic mixture have been characterized to some extent, a significant knowledge gap remains concerning the stereospecific contributions of each enantiomer to the overall biological effect. This guide will present the known quantitative data for the racemate and discuss the potential implications of stereoselectivity in its mechanism of action.
Quantitative Analysis of Racemic this compound's Biological Activity
To date, quantitative pharmacological data for this compound has been reported for the racemic mixture. These findings are crucial for understanding the compound's overall potency and efficacy at its known biological targets.
| Target | Parameter | Value | Reference |
| Butyrylcholinesterase (BChE) | K_i | 3 µM | [1][2] |
| Muscarinic Acetylcholine Receptor M1 | pA_2 | 8.15 | [3] |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC_50 | 205 µM | [3] |
Table 1: Quantitative Pharmacological Data for Racemic this compound. This table summarizes the key inhibitory and activation constants of racemic this compound at its primary biological targets.
Experimental Protocols for Characterizing Drofenine's Activity
The determination of the biological activity of this compound involves a variety of established experimental methodologies. Understanding these protocols is essential for interpreting the existing data and for designing future studies to investigate the individual enantiomers.
Cholinesterase Inhibition Assay
The inhibitory activity of this compound against butyrylcholinesterase is typically determined using a modified Ellman's method.
Principle: This spectrophotometric assay measures the activity of BChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine.
Generalized Protocol:
-
Enzyme and Substrate Preparation: A solution of purified human BChE is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A stock solution of the substrate, butyrylthiocholine iodide, and the chromogen, DTNB, is also prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and DTNB solution.
-
Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored over time, which is proportional to the rate of substrate hydrolysis.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The inhibition constant (K_i) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
Muscarinic Receptor Binding and Functional Assays
The antagonistic activity of Drofenine at muscarinic receptors is assessed through radioligand binding assays and functional assays measuring the inhibition of agonist-induced responses.
Radioligand Binding Assay (for receptor affinity):
-
Membrane Preparation: Membranes expressing the target muscarinic receptor subtype (e.g., from cells or tissues) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.
Functional Assay (for antagonist potency):
-
Tissue/Cell Preparation: An isolated tissue preparation (e.g., guinea pig ileum for M3 receptors) or cells expressing the receptor of interest are used.
-
Agonist-Induced Response: A baseline response to a muscarinic agonist (e.g., carbachol) is established.
-
Antagonist Incubation: The preparation is incubated with varying concentrations of this compound.
-
Challenge with Agonist: The agonist is re-applied in the presence of the antagonist, and the response is measured.
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are constructed. The pA_2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis.
TRPV3 Channel Activation Assay
The agonist activity of Drofenine at TRPV3 channels is commonly evaluated using calcium imaging techniques in cells overexpressing the channel.[4][5][6]
Principle: Activation of TRPV3, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ concentration can be measured using fluorescent Ca²⁺ indicators.
Generalized Protocol:
-
Cell Culture and Loading: Cells stably expressing human TRPV3 (e.g., HEK293 cells) are cultured and then loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Application: this compound at various concentrations is applied to the cells.
-
Fluorescence Monitoring: Changes in intracellular Ca²⁺ concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: The concentration-response curve is generated by plotting the change in fluorescence against the concentration of this compound. The EC_50 value, the concentration that elicits 50% of the maximal response, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of Drofenine's pharmacology. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Figure 1: Signaling Pathways of this compound. This diagram illustrates the antagonistic effect of Drofenine on the M1 muscarinic receptor signaling cascade and its agonistic action on the TRPV3 ion channel.
Figure 2: Workflow for BChE Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potency of Drofenine enantiomers against butyrylcholinesterase.
The Unresolved Question of Stereoselectivity
A critical aspect of drug action for chiral molecules is stereoselectivity, where one enantiomer is often significantly more potent or has a different pharmacological profile than the other. To date, published literature has not provided a direct comparison of the biological activities of the (R)- and (S)-enantiomers of this compound.
Future Directions and Research Imperatives:
-
Chiral Separation and Pharmacological Profiling: The synthesis or chiral separation of the individual (R)- and (S)-enantiomers of this compound is a prerequisite for determining their specific biological activities. Subsequent pharmacological evaluation of each enantiomer against BChE, the different muscarinic receptor subtypes, and TRPV3 channels is essential.
-
Enantiomer-Specific Signaling: Investigating the downstream signaling pathways activated or inhibited by each enantiomer will provide a more nuanced understanding of their cellular effects.
-
In Vivo Studies: Comparative in vivo studies in relevant animal models are necessary to determine if there are stereoselective differences in the pharmacokinetic and pharmacodynamic properties of the Drofenine enantiomers.
Conclusion
This compound is a pharmacologically active molecule with a complex mechanism of action involving cholinesterase inhibition, muscarinic receptor antagonism, and TRPV3 channel activation. While the activity of the racemic mixture provides a foundational understanding, a significant gap exists in our knowledge of the stereospecific contributions of the (R)- and (S)-enantiomers. Elucidating the distinct pharmacological profiles of each enantiomer is a critical next step in fully understanding the therapeutic potential and potential side effects of Drofenine. This knowledge will be invaluable for future drug development efforts, potentially leading to the development of more potent and selective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to address these unanswered questions and to unlock the full potential of Drofenine's stereoisomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Drofenine Hydrochloride: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride, a compound with a rich history originating from Ciba, has been a subject of scientific inquiry for its antispasmodic properties and complex pharmacological profile. This technical guide provides an in-depth exploration of the discovery, historical development, and multifaceted mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. The document details its synthesis, summarizes key quantitative data, and elucidates its intricate signaling pathways through detailed diagrams. While this compound has shown significant preclinical promise, a thorough review of available literature indicates a notable absence of registered clinical trials, suggesting its development may not have progressed to extensive human studies.
Discovery and Historical Development
This compound, also known as Adiphenine hydrochloride, was developed by the Swiss pharmaceutical company Ciba. It was initially investigated for its anticholinergic and antispasmodic activities, aimed at treating smooth muscle spasms.[1] The classical synthesis route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol, followed by salt formation with hydrochloric acid.[2]
A common manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester. In this process, 17.4 parts of the ester are dissolved in 200 parts of acetic acid and hydrogenated over a platinum catalyst. After the calculated volume of hydrogen is absorbed, the catalyst is filtered off, and the solvent is removed. The remaining oil is then treated with ether, water, and a potassium carbonate solution. The ether layer is subsequently washed, dried, and the solvent removed. The final product, 2-(diethylamino)ethyl α-phenylcyclohexaneacetate, is obtained by vacuum distillation and is typically used as the hydrochloride salt.[1]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C20H31NO2 · HCl |
| Molecular Weight | 353.9 g/mol |
| CAS Number | 548-66-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol |
Synthesis
The synthesis of this compound can be achieved through several methods. A classical approach involves the reaction of diphenylacetyl chloride with 2-(diethylamino)ethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylacetyl chloride
-
2-(Diethylamino)ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
A solution of diphenylacetyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
An equimolar amount of 2-(diethylamino)ethanol, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of diphenylacetyl chloride at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The resulting precipitate of diethylaminoethanol hydrochloride is removed by filtration.
-
The filtrate, containing the Drofenine free base, is concentrated under reduced pressure.
-
The oily residue is redissolved in a minimal amount of anhydrous diethyl ether.
-
A solution of hydrochloric acid in absolute ethanol is added dropwise with stirring until precipitation is complete.
-
The white precipitate of this compound is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Mechanism of Action
This compound exhibits a complex mechanism of action, targeting multiple cellular components to exert its pharmacological effects. It is a potent competitive inhibitor of butyrylcholinesterase (BChE) and an antagonist of M1 muscarinic acetylcholine receptors.[3] More recent research has unveiled its role as an inhibitor of the Kv2.1 potassium channel and a modulator of inflammatory signaling pathways.
Inhibition of Butyrylcholinesterase (BChE)
This compound acts as a competitive inhibitor of BChE, an enzyme involved in the hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby potentiating its effects.
Muscarinic M1 Receptor Antagonism
As an antagonist of M1 muscarinic acetylcholine receptors, this compound blocks the action of acetylcholine at these receptors, contributing to its antispasmodic effects on smooth muscle.
Kv2.1 Potassium Channel Inhibition
A significant aspect of Drofenine's mechanism of action is its ability to block the Kv2.1 voltage-gated potassium channel.[4] This channel plays a crucial role in regulating neuronal excitability. Inhibition of Kv2.1 by Drofenine can modulate neurotransmission and has been investigated for its potential therapeutic effects in conditions such as diabetic peripheral neuropathy.[4]
Modulation of Inflammatory Signaling Pathways
Drofenine has been shown to suppress inflammation by repressing IκBα/NF-κB signaling.[4] This pathway is a key regulator of the expression of pro-inflammatory genes. By inhibiting this pathway, Drofenine can reduce the production of inflammatory mediators. Furthermore, it has been demonstrated that Drofenine can suppress NLRP3 inflammasome activation through the JNK/NF-κB pathway.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound via Kv2.1 inhibition.
Caption: Drofenine's role in the Aβ/Kv2.1/JNK/NF-κB/NLRP3 pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of this compound.
Table 1: Receptor and Enzyme Inhibition
| Target | Assay | Value | Reference |
| Butyrylcholinesterase (BChE) | Competitive Inhibition (Ki) | 3 µM | [3] |
| Muscarinic M1 Receptor | Antagonism (pA2) | 8.15 | N/A |
Table 2: Ion Channel and Other Targets
| Target | Assay | Value | Reference |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonism (EC50) | 205 µM | [6] |
| Kv2.1 Channel | Inhibition | Potent inhibitor | [4] |
Experimental Protocols for Key Assays
Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)
Cell Preparation:
-
HEK293 cells stably expressing the human Kv2.1 channel are cultured under standard conditions.
-
Cells are plated on glass coverslips 24-48 hours before the experiment.
Electrophysiology:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
Cells are held at a holding potential of -80 mV.
-
Kv2.1 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms.
-
A baseline of stable currents is established before the application of this compound.
-
This compound is applied at various concentrations via the perfusion system, and the effect on the Kv2.1 current amplitude is recorded.
-
Data are analyzed to determine the concentration-dependent inhibition and IC50 value.
NF-κB Reporter Gene Assay
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
Assay Protocol:
-
24 hours post-transfection, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
-
After stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity (NF-κB-dependent) is normalized to the Renilla luciferase activity (transfection control).
-
The inhibitory effect of this compound on NF-κB activation is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.
Clinical Development
Despite its long history and extensive preclinical investigation, a comprehensive search of clinical trial registries and published literature did not yield any evidence of formal clinical trials for this compound. This suggests that the development of this compound may not have progressed to the stage of human clinical evaluation for its primary indication as an antispasmodic or for any of its more recently discovered pharmacological activities. The reasons for this are not publicly documented but could be related to a variety of factors, including pharmacokinetic properties, safety profile, or a strategic decision by the developing company.
Conclusion
This compound is a pharmacologically complex molecule with a history rooted in the search for effective antispasmodic agents. Its mechanism of action has been shown to be more intricate than initially understood, involving not only classical anticholinergic and BChE inhibitory activities but also modulation of the Kv2.1 ion channel and key inflammatory signaling pathways such as NF-κB. While preclinical data highlight its potential in various therapeutic areas, the lack of clinical trial data remains a significant gap in its developmental history. This technical guide provides a consolidated resource of the available scientific knowledge on this compound, which may serve as a valuable reference for future research and drug discovery efforts.
References
- 1. This compound | 548-66-3 [chemicalbook.com]
- 2. Buy Adiphenine hydrochloride | 50-42-0 | >98% [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Experimental Design for Assessing the Antispasmodic Activity of Drofenine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the in vivo evaluation of the antispasmodic properties of drofenine hydrochloride using established and reliable animal models. This document outlines the mechanism of action, detailed experimental protocols, and data presentation strategies.
Introduction
This compound is an antispasmodic agent utilized for relaxing smooth muscle to treat conditions such as dysmenorrhea and pain associated with the gastrointestinal, biliary, and urogenital tracts[1][2]. Its therapeutic effect stems from a dual mechanism of action, primarily as an antimuscarinic agent and also as a modulator of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel[1][2][3]. Understanding its efficacy and potency requires robust in vivo experimental designs.
This document provides detailed protocols for two widely accepted preclinical models to assess antispasmodic activity: the Castor Oil-Induced Diarrhea and Intestinal Motility Model and the Acetylcholine-Induced Writhing Model.
Mechanism of Action: Signaling Pathways
This compound exerts its antispasmodic effects primarily by antagonizing muscarinic acetylcholine receptors, which are crucial for smooth muscle contraction[1]. Acetylcholine released from nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and ultimately, smooth muscle contraction. Drofenine blocks this pathway by inhibiting the M3 receptor. Additionally, drofenine has been identified as an agonist of the TRPV3 ion channel, which may contribute to its overall therapeutic profile in modulating pain and muscle contraction[1][3].
In Vivo Experimental Workflow
A typical workflow for evaluating the antispasmodic activity of this compound involves several key stages, from animal preparation to data analysis. The following diagram outlines the general experimental pipeline.
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea and Intestinal Motility Model
This model is effective for evaluating both anti-diarrheal and antispasmodic activity by assessing the inhibition of hypersecretion and hypermotility in the intestine. Castor oil, upon hydrolysis in the small intestine, releases ricinoleic acid, which acts as an irritant, inducing inflammation and stimulating fluid secretion and intestinal motility[4].
Methodology:
-
Animals: Wistar rats (180-220g) or Swiss albino mice (20-25g) of either sex are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).
-
Fasting: Animals are fasted for 18-24 hours before the experiment but allowed free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in saline).
-
Group II (Positive Control): Receives a standard antispasmodic/anti-diarrheal drug (e.g., Loperamide, 5 mg/kg, p.o.).
-
Group III, IV, V (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Drug Administration: The respective drugs/vehicle are administered orally (p.o.).
-
Induction of Diarrhea: One hour after drug administration, each animal is given castor oil (1.0 mL for rats, 0.5 mL for mice) orally.
-
Observation:
-
Animals are placed in individual cages lined with absorbent paper.
-
Observe for 4-6 hours.
-
Record the time to the first diarrheal (wet) stool.
-
Count the total number and weight of both wet and total fecal pellets.
-
-
Intestinal Transit (Charcoal Meal Test):
-
In a separate set of animals treated as above, 1.0 mL of a 10% activated charcoal suspension in 5% gum acacia is administered orally 30 minutes after castor oil administration.
-
The animals are euthanized 30-60 minutes after the charcoal meal.
-
The small intestine is carefully dissected from the pylorus to the cecum.
-
The total length of the intestine and the distance traveled by the charcoal plug are measured.
-
The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of intestine) x 100.
-
-
Data Analysis: The percentage inhibition of defecation and the reduction in intestinal transit are calculated relative to the vehicle control group.
Data Presentation:
Table 1: Representative Data from a Castor Oil-Induced Diarrhea Model
| Group | Dose (mg/kg) | Onset of Diarrhea (min) | % Inhibition of Wet Feces | % Reduction in Intestinal Transit |
|---|---|---|---|---|
| Vehicle Control | - | 45 ± 5 | 0% | 0% |
| Positive Control (Loperamide) | 5 | Diarrhea Absent | 100% | 75 ± 8% |
| Drofenine HCl | 25 | 70 ± 8 | 35 ± 6% | 25 ± 5% |
| Drofenine HCl | 50 | 110 ± 10 | 60 ± 7% | 48 ± 6% |
| Drofenine HCl | 100 | 150 ± 12 | 85 ± 9% | 65 ± 7% |
(Values are represented as mean ± SEM. This table is for illustrative purposes only.)
Protocol 2: Acetylcholine-Induced Writhing Model
This model is a classic method for assessing visceral pain and smooth muscle contractility. Intraperitoneal (i.p.) injection of acetylcholine (ACh) binds to muscarinic receptors on peritoneal and intestinal smooth muscle, inducing a characteristic writhing response (abdominal constrictions, pelvic rotation, and stretching of hind limbs)[5][6].
Methodology:
-
Animals: Swiss albino mice (20-25g) are typically used.
-
Acclimatization and Fasting: Animals are acclimatized and fasted as described in Protocol 1.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle i.p.
-
Group II (Positive Control): Receives a standard antimuscarinic drug (e.g., Atropine sulfate, 1 mg/kg, i.p.).
-
Group III, IV, V (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg, i.p.).
-
-
Drug Administration: The respective drugs/vehicle are administered intraperitoneally 30 minutes before the induction of writhing.
-
Induction of Writhing: Acetylcholine chloride (e.g., 5 mg/kg) is injected intraperitoneally.
-
Observation:
-
Immediately after ACh injection, each mouse is placed in an individual observation chamber.
-
Record the latency (time in seconds) to the first writhe.
-
Count the total number of writhes occurring over a 20-minute observation period.
-
-
Data Analysis: The antispasmodic activity is expressed as the percentage reduction in the number of writhes compared to the vehicle control group.
Data Presentation:
Table 2: Representative Data from an Acetylcholine-Induced Writhing Assay
| Group | Dose (mg/kg) | Latency to First Writhe (s) | Total Number of Writhes (in 20 min) | % Inhibition of Writhing |
|---|---|---|---|---|
| Vehicle Control | - | 180 ± 15 | 25 ± 3 | 0% |
| Positive Control (Atropine) | 1 | 550 ± 30 | 4 ± 1 | 84% |
| Drofenine HCl | 25 | 250 ± 20 | 16 ± 2 | 36% |
| Drofenine HCl | 50 | 380 ± 25 | 9 ± 2 | 64% |
| Drofenine HCl | 100 | 490 ± 28 | 5 ± 1 | 80% |
(Values are represented as mean ± SEM. This table is for illustrative purposes only.)
Conclusion
The castor oil-induced diarrhea model and the acetylcholine-induced writhing model are robust and reproducible methods for the in vivo characterization of the antispasmodic activity of this compound. These protocols allow for the quantitative assessment of its effects on intestinal motility and smooth muscle contraction, providing essential data for preclinical drug development. The dual mechanism of drofenine, involving both antimuscarinic and TRPV3 modulatory actions, can be effectively profiled using these integrated experimental designs.
References
- 1. Buy this compound | 3146-19-8 [smolecule.com]
- 2. Drofenine - Wikipedia [en.wikipedia.org]
- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ON THE MECHANISM OF DIARRHEA DUE TO CASTOR OIL [jstage.jst.go.jp]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Inhibition of acetylcholine induced intestinal motility by interleukin 1 beta in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Drofenine hydrochloride in various cell-based assays. This compound is a versatile compound with multiple cellular targets, making it a molecule of interest for research in areas such as smooth muscle physiology, neuropharmacology, and sensory neuron function.
Summary of this compound's Pharmacological Activity
This compound is recognized for its anticholinergic and antispasmodic properties. Its mechanism of action is multifactorial, involving the modulation of several key cellular proteins. This versatility makes it a useful tool for investigating various signaling pathways.
Key Pharmacological Activities:
-
Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of BChE.[1][2][3]
-
Muscarinic M1 Receptor Antagonism: It acts as an antagonist at M1 muscarinic acetylcholine receptors (mAChRs).[4]
-
TRPV3 Channel Agonism: Drofenine is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4][5][6][7]
-
Potassium Channel (Kv2.1) Inhibition: It has been shown to block Kv2.1 potassium channels.[8]
-
L-type Voltage-Operated Calcium Channel (L-VOCC) Interaction: Evidence suggests that this compound interacts with L-type calcium channels, exhibiting blocking effects.[9][10][11][12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from various cell-based assays.
| Target/Assay | Cell Type/System | Parameter | Value | Reference |
| Butyrylcholinesterase (BChE) | Human Serum | Ki | 3 µM | [3][4] |
| M1 Muscarinic Acetylcholine Receptor | Guinea Pig Cortical Slices | pA2 | 8.15 | [4] |
| TRPV3 Channel (Calcium Flux) | HEK-293 cells overexpressing human TRPV3 | EC50 | 205 µM - 207 µM | [4][5][13] |
| TRPV3 Channel (Calcium Flux) | HaCaT cells (human keratinocytes) | EC50 | 605 µM | [5] |
Experimental Protocols
Herein are detailed protocols for three key cell-based assays to characterize the activity of this compound.
Protocol 1: Inositol Phosphate (IP) Accumulation Assay for M1 Receptor Antagonism
This assay is used to determine the antagonistic effect of this compound on M1 muscarinic acetylcholine receptors by measuring the inhibition of agonist-induced inositol phosphate accumulation.
Experimental Workflow:
Caption: Workflow for the Inositol Phosphate Accumulation Assay.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
12-well cell culture plates
-
[3H]myo-inositol
-
Inositol-free DMEM
-
LiCl solution
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Perchloric acid (PCA)
-
Anion-exchange chromatography columns (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-M1 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 12-well plates at a suitable density and allow them to adhere overnight.
-
-
Cell Labeling:
-
Wash the cells with inositol-free DMEM.
-
Incubate the cells with inositol-free DMEM containing [3H]myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with serum-free DMEM containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 30-60 minutes at 37°C.
-
-
Inositol Phosphate Extraction:
-
Aspirate the medium and lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates with KOH.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the inositol phosphates.
-
-
Quantification:
-
Apply the supernatant to an anion-exchange chromatography column.
-
Elute the different inositol phosphate isomers with increasing concentrations of ammonium formate.
-
Collect the fractions and add a scintillation cocktail.
-
Quantify the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]inositol phosphates produced in each sample.
-
Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 and subsequently calculate the pA2 value to quantify its antagonist potency.
-
Protocol 2: Calcium Flux Assay for TRPV3 Channel Agonism
This protocol describes how to measure the agonist effect of this compound on the TRPV3 ion channel by monitoring intracellular calcium changes using a fluorescent indicator.
Experimental Workflow:
Caption: Workflow for the Calcium Flux Assay.
Materials:
-
HEK-293 cells overexpressing human TRPV3
-
Cell culture medium
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK-293/TRPV3 cells into a 96-well black-walled, clear-bottom plate at an appropriate density (e.g., 40,000-80,000 cells/well) and allow them to attach and grow overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in HBSS containing HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM, and Pluronic F-127 (0.02%) can be added to aid dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
Continue recording for a few minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of a known agonist or a calcium ionophore like ionomycin.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Kv2.1 Channel Inhibition
This protocol is for advanced users and provides a method to directly measure the inhibitory effect of this compound on Kv2.1 potassium channel currents.
Experimental Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp Recording.
Materials:
-
Cells expressing Kv2.1 channels (e.g., HEK-293 or neurons)
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries and pipette puller
-
This compound
Procedure:
-
Cell Preparation:
-
Prepare cells expressing Kv2.1 channels on coverslips suitable for patch-clamp recording.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once in contact with the cell, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording Kv2.1 Currents:
-
Clamp the cell membrane potential at a holding potential where Kv2.1 channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward Kv2.1 currents.
-
Record the baseline currents in the absence of the drug.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to reach the cell and exert its effect.
-
-
Recording the Effect:
-
Repeat the voltage-step protocol to record Kv2.1 currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition at each voltage.
-
Construct a dose-response curve by plotting the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonism by Drofenine HCl.
Caption: TRPV3 Channel Agonism by Drofenine HCl.
References
- 1. Buy this compound | 3146-19-8 [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - Repository of the Academy's Library [real.mtak.hu]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
HPLC method for quantification of Drofenine hydrochloride in plasma
An Application Note and Protocol for the Quantification of Drofenine Hydrochloride in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound, also known as Drotaverine hydrochloride, is an antispasmodic drug used to relieve smooth muscle spasms.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed application note and protocol for a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma.
The described method is based on a published study by Dahivelkar et al. (2009) and is suitable for the simultaneous estimation of this compound and mefenamic acid.[1][2][3] This protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and method validation.
Principle
This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components and an internal standard (IS). A C8 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer facilitates the separation.[1][3] Plasma samples are prepared using a liquid-liquid extraction (LLE) technique to remove proteins and other interfering substances.[1][2] The analyte is then detected and quantified using an ultraviolet (UV) detector.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Diclofenac sodium (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Ammonium acetate
-
Phosphoric acid
-
HPLC grade water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Thermo BDS Hypersil C8 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent[1][3]
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate Buffer (pH 3.5, adjusted with 85% phosphoric acid) in a 55:45 (v/v) ratio[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection | UV at 230 nm[1][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[1][3] |
Preparation of Solutions
-
Ammonium Acetate Buffer (20 mM, pH 3.5): Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 ± 0.05 with 85% phosphoric acid.[1][3]
-
Mobile Phase: Prepare a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 3.5) in a 55:45 (v/v) ratio.[1][3] Degas the mobile phase before use.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a stock solution of a known concentration.
-
Internal Standard Stock Solution (Diclofenac Sodium): Accurately weigh and dissolve an appropriate amount of diclofenac sodium in the mobile phase to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for the calibration curve and quality control samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma in a centrifuge tube, add 25 µL of the working standard drug solution (for calibration and QC samples) or mobile phase (for blank samples).
-
Add 50 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Add 5 mL of the extraction solvent (dichloromethane and isopropyl alcohol, 80:20 v/v).[1][2]
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.[1]
-
Inject 20 µL of the reconstituted sample into the HPLC system.[1]
Method Validation Summary
The following table summarizes the validation parameters for the described HPLC method for this compound quantification in human plasma.
| Parameter | Result |
| Linearity Range | 32 - 960 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Retention Time of Drofenine HCl | 8.21 min[1][3] |
| Retention Time of Internal Standard | 6.89 min[1][3] |
| Limit of Detection (LOD) | 11 ng/mL[1][3] |
| Limit of Quantification (LOQ) | 32 ng/mL[1][3] |
| Mean Recovery | 98.68%[1][2] |
| Precision (Intra-day and Inter-day) | RSD < 15% |
| Accuracy | Within ±15% of the nominal concentration |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Data Presentation and Quality Control
-
Calibration Curve: A calibration curve should be prepared for each analytical run by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
-
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed in each run to ensure the accuracy and precision of the method. The results of the QC samples should fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).
Conclusion
This application note provides a detailed and validated HPLC method for the quantification of this compound in human plasma. The method is shown to be linear, accurate, precise, and has a high recovery, making it suitable for various clinical and research applications. Adherence to the described protocol and good laboratory practices will ensure reliable and reproducible results.
References
Application Notes and Protocols for Drofenine Hydrochloride Stock Solution
Introduction
Drofenine hydrochloride is a potent competitive inhibitor of butyrylcholinesterase (BChE) and an M1 muscarinic acetylcholine receptor antagonist.[1][2] It functions as an anticholinergic agent, effectively inhibiting smooth muscle spasms.[3][4] These properties make it a valuable tool in various research applications, including studies on neuronal signaling and ion channel modulation.[1][5] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring experimental reproducibility. This document provides detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [5] |
| Molecular Weight | 353.93 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 548-66-3 | [5] |
Solubility Data
This compound is soluble in several common laboratory solvents. It is important to use high-purity, anhydrous solvents to achieve the best results, as the presence of moisture can impact solubility, particularly with DMSO.[2][5]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 75 mg/mL | 211.91 mM | Use newly opened, anhydrous DMSO.[2][5] |
| Water | ≥ 33.3 mg/mL | 94.09 mM | For aqueous solutions, filter-sterilize before use.[5] |
| Ethanol | ≥ 10 mg/mL | 28.25 mM |
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Ethanol
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
0.22 µm syringe filter (for aqueous solutions)
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.
-
Weighing the Compound: Accurately weigh out 35.39 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period to aid dissolution.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots as recommended in the storage section below.
For experiments where DMSO is not suitable, an aqueous stock solution can be prepared.
-
Weighing and Dissolution: Weigh the desired amount of this compound and add it to a sterile container. Add the appropriate volume of sterile water to achieve the target concentration (solubility is ≥ 33.3 mg/mL).[5] Vortex or sonicate to dissolve.
-
Sterilization: Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[5] This is critical for cell culture and other sensitive applications.
-
Aliquoting and Storage: Aliquot, label, and store the solution as described for the DMSO stock.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound stock solutions. The solid powder is stable for over two years when stored correctly.[3]
| Storage Condition | Stock Solution Stability | Solid Powder Stability | Notes |
| -80°C | Up to 1 year | Long-term | Recommended for long-term storage of stock solutions.[2] |
| -20°C | Up to 1 month | Months to years | Suitable for short-term storage of frequently used aliquots.[2][5][7] |
| 4°C | Short term (days to weeks) | Short term | Not recommended for long-term stock solution storage.[3] |
General Storage Recommendations:
-
Store aliquots in tightly sealed containers to protect from moisture.[5][7]
-
Store in the dark or in amber-colored vials to protect from light.[3]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.[7][8]
Diagrams
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: Simplified Signaling Interactions of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Buy this compound | 3146-19-8 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for Organ Bath Experiments with Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine hydrochloride is an antispasmodic agent known for its relaxant effects on smooth muscle. Its primary mechanism of action is attributed to its antimuscarinic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors. Additionally, it has been reported to inhibit butyrylcholinesterase and may act as a TRPV3 channel agonist. Organ bath experimentation is a classical and robust in vitro method to characterize the pharmacological properties of substances like this compound on isolated smooth muscle tissues, such as the guinea pig ileum. This document provides a detailed protocol for assessing the antagonist activity of this compound against acetylcholine-induced contractions in guinea pig ileum.
Mechanism of Action Signaling Pathway
This compound primarily exerts its antispasmodic effect by competitively inhibiting the binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells. This antagonism prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and the lack of protein kinase C (PKC) activation lead to the relaxation of the smooth muscle.
Caption: Signaling pathway of this compound's antagonist action.
Quantitative Data
While specific pA2 or IC50 values for this compound on isolated guinea pig ileum were not found in the reviewed literature, the following table provides data for well-characterized antimuscarinic drugs on this tissue for comparative purposes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve and is a measure of the antagonist's potency.
| Antagonist | Agonist | pA2 Value (Guinea Pig Ileum) | Reference |
| Atropine | Acetylcholine | ~8.9 - 9.5 | [Generic Literature Values] |
| Pirenzepine (M1 selective) | Acetylcholine | ~6.8 - 7.2 | [Generic Literature Values] |
| 4-DAMP (M3 selective) | Acetylcholine | ~9.0 - 9.5 | [Generic Literature Values] |
| This compound | Acetylcholine | Data not available in searched literature |
Experimental Protocol: Antagonist Activity of this compound on Guinea Pig Ileum
This protocol describes the procedure to determine the potency of this compound as a competitive antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.
1. Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g), starved for 18-24 hours with free access to water.
-
Physiological Salt Solution (PSS):
-
Tyrode's solution (g/L): NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0.
-
Krebs-Henseleit solution (g/L): NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, Glucose 2.0.
-
-
Gases: Carbogen (95% O2, 5% CO2).
-
Drugs:
-
Acetylcholine chloride (ACh)
-
This compound
-
Stock solutions of drugs prepared in distilled water.
-
2. Equipment
-
Organ bath system with thermoregulation (37°C) and aeration.
-
Isometric force transducer.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Dissection instruments.
-
Pipettes.
3. Experimental Workflow
Caption: Workflow for determining the antagonist activity of Drofenine.
4. Detailed Methodology
4.1. Tissue Preparation
-
Humanely euthanize the guinea pig.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the ileum, approximately 10-15 cm proximal to the cecum.
-
Place the isolated ileum in a petri dish containing fresh, aerated PSS at room temperature.
-
Gently flush the lumen of the ileum with PSS to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
4.2. Tissue Mounting and Equilibration
-
Tie one end of the ileum segment to a fixed hook at the bottom of the organ bath chamber and the other end to an isometric force transducer.
-
Fill the organ bath with PSS and maintain the temperature at 37°C. Continuously bubble the solution with carbogen.
-
Apply a resting tension of 0.5-1.0 g to the tissue.
-
Allow the tissue to equilibrate for 30-60 minutes, washing with fresh PSS every 15 minutes.
4.3. Determining the Antagonist Potency (pA2)
-
Control Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., starting from 1 nM and going up to 1 mM or until a maximal response is achieved).
-
Allow the response to each concentration to plateau before adding the next.
-
-
Washout:
-
After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the organ bath (e.g., 10 nM).
-
Allow the tissue to incubate with the antagonist for a predetermined period, typically 20-30 minutes.
-
-
Second Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine. A rightward shift in the curve is expected.
-
-
Repeat for Multiple Antagonist Concentrations:
-
After a thorough washout and re-equilibration period, repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).
-
5. Data Analysis
-
For each concentration-response curve, plot the percentage of the maximal control response against the logarithm of the acetylcholine concentration.
-
Determine the EC50 value (the molar concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula:
-
DR = (EC50 of acetylcholine in the presence of antagonist) / (EC50 of acetylcholine in the absence of antagonist)
-
-
Schild Plot:
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Drofenine]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value.
-
A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
Troubleshooting & Optimization
Drofenine hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drofenine hydrochloride. It addresses common issues related to its solubility in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is an antimuscarinic and anticholinergic drug.[1][2][3] In research, it is primarily used to study smooth muscle relaxation and to investigate its effects as a competitive inhibitor of butyrylcholinesterase (BChE), an M1 muscarinic receptor antagonist, and a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4][5][6][7][8][9]
Q2: What are the basic physicochemical properties of this compound?
This compound is a white to off-white solid.[7] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [1] |
| Molecular Weight | 353.93 g/mol | [1] |
| Appearance | White to Off-White Solid | [7] |
| Storage | 2-8°C, sealed from moisture | [7] |
Q3: What is the known solubility of this compound in aqueous and organic solvents?
The hydrochloride salt form of drofenine is utilized to improve its stability and solubility in aqueous solutions.[1] The available solubility data is presented below.
| Solvent | Solubility | Reference |
| Water (pH 7.4) | >53.1 µg/mL | [1] |
| Water | ≥ 33.3 mg/mL (94.09 mM) | [7] |
| DMSO | ≥ 75 mg/mL (211.91 mM) | [7] |
| Ethanol | ≥ 10 mg/mL | [9] |
Q4: How stable is this compound in aqueous solutions?
This compound is stable under recommended storage conditions (2-8°C, protected from light and moisture).[10] However, it is susceptible to degradation in the presence of strong acids, strong alkalis, and oxidizing agents.[10] It is recommended to prepare fresh aqueous solutions for experiments and avoid long-term storage unless stability in the specific buffer has been validated. For stock solutions in DMSO, it is stable for up to 6 months at -80°C and 1 month at -20°C when stored in a sealed container away from moisture.[7]
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides solutions to common problems encountered when dissolving this compound in aqueous buffers for experimental use.
Problem 1: this compound does not fully dissolve in my aqueous buffer (e.g., PBS).
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the specific buffer and pH. While the hydrochloride salt enhances water solubility, it can still be limited, especially in neutral or alkaline conditions where the protonated, more soluble form is less favored.
-
Troubleshooting Steps:
-
Check the pH of your buffer: this compound's solubility is expected to be pH-dependent. Solubility is generally higher in acidic conditions. Consider preparing your stock solution in a slightly acidic buffer if your experimental conditions permit.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. Do not overheat, as this can cause degradation.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
Prepare a concentrated stock in an organic solvent: Dissolve the this compound in a minimal amount of DMSO or ethanol first. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays).
-
Use of Surfactants: For in vitro dissolution studies, the addition of a small amount of surfactant like sodium lauryl sulfate (SLS) or cetrimide has been shown to improve the solubility of similar compounds. However, the compatibility of surfactants with your specific assay must be verified.
-
Problem 2: My this compound solution is initially clear but a precipitate forms over time.
-
Possible Cause: This could be due to a change in pH or temperature, or the compound may be degrading over time, leading to less soluble degradation products. The buffer capacity might also be insufficient to maintain the desired pH.
-
Troubleshooting Steps:
-
Verify Buffer Stability: Ensure your buffer is stable and has sufficient buffering capacity to maintain the pH, especially after the addition of the acidic this compound salt.
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.
-
Storage of Aqueous Solutions: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Perform a visual inspection for any precipitation before use.
-
Filter Sterilization: If sterile filtration is required, perform it immediately after dissolution. Use a low-protein binding filter (e.g., PVDF) to minimize loss of the compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out 3.54 mg of this compound (MW: 353.93 g/mol ).
-
Add 1 mL of sterile, purified water (or a slightly acidic buffer like citrate buffer, pH 4-5) to a sterile microcentrifuge tube.
-
Add the weighed this compound to the solvent.
-
Vortex the solution for 1-2 minutes.
-
If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If required, sterile filter the solution using a 0.22 µm syringe filter.
-
Use the solution immediately or aliquot and store appropriately for short-term use.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to direct sunlight for 24 hours.
-
Analysis: Analyze the stressed samples against a freshly prepared, unstressed control solution using a suitable analytical method like HPLC to determine the percentage of degradation and identify any degradation products.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.
References
- 1. Buy this compound | 3146-19-8 [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Improving Drofenine hydrochloride stability in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Drofenine hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges in improving its stability in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of butyrylcholinesterase (BChE) and also acts as an anticholinergic agent.[1][2] Its inhibitory action on BChE prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Additionally, it has been shown to block Kv2.1 channels, which may contribute to its therapeutic effects in conditions like diabetic peripheral neuropathy.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For long-term stability, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.
Q3: What factors can affect the stability of this compound in experimental solutions?
Several factors can influence the stability of this compound solutions, including:
-
pH: Similar compounds like Drotaverine hydrochloride show significant degradation in both acidic and alkaline conditions. It is crucial to maintain a stable pH in your experimental buffer.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6][7] It is recommended to protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Oxidizing agents: Oxidative conditions can lead to the degradation of the compound.[4] Avoid using oxidizing agents in your experimental setup unless they are part of the reaction being studied.
-
Solvent Quality: The purity and water content of solvents like DMSO can impact solubility and stability. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
Possible Causes:
-
Low Solubility: this compound has limited solubility in aqueous buffers, especially at neutral pH.
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to an aqueous buffer or cell culture medium can cause the compound to precipitate out due to a rapid change in solvent polarity.
-
Interaction with Media Components: Components in cell culture media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.[8]
-
Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of DMSO in the working solution as low as possible (typically below 0.5%) to minimize toxicity and precipitation.
-
Stepwise Dilution: Instead of adding the stock solution directly, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of buffer or media, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.
-
Warming the Solution: Gently warming the solution to 37°C may help in dissolving any precipitate.[9]
-
Sonication: Brief sonication can also aid in the dissolution of the compound.
Issue 2: Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Inaccurate Concentration: The actual concentration of the active compound in the solution may be lower than calculated due to incomplete dissolution or degradation.
-
pH Shift in the Experimental Buffer: Changes in the pH of the buffer during the experiment can affect the stability and activity of the compound.
Solutions:
-
Prepare Fresh Solutions: It is always best to prepare fresh working solutions of this compound for each experiment.
-
Verify Stock Solution Integrity: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
pH Monitoring: Monitor and maintain the pH of your experimental buffer throughout the experiment.
-
Stability Testing: If you are conducting long-term experiments, it is advisable to perform a stability study of this compound in your specific experimental buffer under the experimental conditions. This can be done using analytical techniques like HPLC.[10][11]
Data Presentation
Table 1: Solubility and Recommended Storage of this compound Stock Solutions
| Solvent | Maximum Solubility | Recommended Storage Temperature | Shelf Life |
| DMSO | ≥ 71 mg/mL (200.6 mM)[1] | -80°C | 1 year |
| -20°C | 1 month | ||
| Water | Data not readily available | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Factors Affecting this compound Stability (Inferred from Drotaverine Hydrochloride studies)
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.1 M HCl) | Significant degradation | [4] |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation | [4] |
| Oxidative (e.g., H₂O₂) | Significant degradation | [4] |
| Photolytic (UV light) | Significant degradation | [6] |
| Thermal | Stable at neutral pH | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 3.54 mg of this compound powder (Molecular Weight: 353.93 g/mol ).
-
Dissolving: Add 1 mL of fresh, high-quality DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for in vitro Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM solution). Mix gently by pipetting up and down.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development And Validation Of Stability Indicating Rp-hplc Method For The Determination Of Drotaverine Hydrochloride - Neliti [neliti.com]
- 7. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. questjournals.org [questjournals.org]
- 11. ijpbs.com [ijpbs.com]
Technical Support Center: Managing Off-Target Effects of Drofenine Hydrochloride on Muscarinic Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Drofenine hydrochloride, specifically concerning its interaction with muscarinic acetylcholine receptors (mAChRs).
Introduction
This compound is recognized as a potent antimuscarinic agent and a competitive inhibitor of butyrylcholinesterase (BChE).[1] While its primary therapeutic effects are attributed to its antispasmodic properties, its interaction with muscarinic receptors can lead to off-target effects that are critical to consider during experimental design and data interpretation. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers characterize and manage these effects.
Quantitative Data Summary
Published data on the affinity of this compound for all muscarinic receptor subtypes is not extensively available. However, it has been characterized as a potent antagonist of the M1 muscarinic acetylcholine receptor.[2] The following table summarizes the available quantitative data for this compound's biological activity. Researchers are strongly encouraged to determine the binding affinities and functional potencies of this compound for all five muscarinic receptor subtypes (M1-M5) within their specific experimental systems.
| Target | Parameter | Value | Species | Assay Method | Reference |
| M1 Muscarinic Receptor | pA2 | 8.15 | Guinea Pig | Inhibition of carbachol-induced inositol phosphate accumulation in cortical slices | [2] |
| Butyrylcholinesterase (BChE) | Ki | 3 µM | Human Serum | Enzyme Inhibition Assay | [2] |
| TRPV3 Channel | EC50 | 205 µM | HEK293 Cells | Whole-cell patch-clamp | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant for an inhibitor, with a lower Ki indicating greater potency. The EC50 value is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflow
To effectively manage the off-target effects of Drofenine, it is crucial to understand the signaling pathways of muscarinic receptors and the experimental workflows to assess drug-receptor interactions.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for Characterizing Off-Target Effects
A systematic approach is necessary to characterize the off-target effects of Drofenine on muscarinic receptors. The following workflow outlines the key experimental stages.
Caption: Workflow for characterizing Drofenine's muscarinic off-target effects.
Troubleshooting Guides
Radioligand Binding Assays
Q: My radioligand binding assay shows high non-specific binding. What could be the cause and how can I fix it?
A: High non-specific binding can be caused by several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Lower the concentration of the radioligand. Use a concentration at or below the Kd value for the receptor. |
| Insufficient washing. | Increase the number and/or volume of washes to remove unbound radioligand more effectively. |
| The filter material has high affinity for the radioligand. | Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Contamination of reagents. | Use fresh, high-quality reagents and filter all buffers. |
| Inappropriate blocking agent. | Optimize the type and concentration of the blocking agent in your assay buffer (e.g., BSA). |
Functional Assays: Intracellular Calcium Mobilization (M1, M3, M5 Receptors)
Q: I am not observing a consistent calcium signal in my assay.
A: Inconsistent calcium signals can arise from issues with cell health, dye loading, or the assay protocol itself.
| Potential Cause | Troubleshooting Step |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or over-confluence. |
| Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to achieve a uniform cell monolayer. |
| Inadequate dye loading. | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure the use of a dispersing agent like Pluronic F-127 if needed. |
| Photobleaching of the fluorescent dye. | Minimize exposure of the cells to excitation light before and during the assay. |
| Issues with the agonist/antagonist preparation. | Prepare fresh solutions of agonists and antagonists. Verify their concentrations and solubility. |
Functional Assays: cAMP Measurement (M2, M4 Receptors)
Q: The change in cAMP levels in response to my agonist/antagonist is very small.
A: A small signal window in a cAMP assay can be due to several factors related to the cells and assay conditions.
| Potential Cause | Troubleshooting Step |
| Low receptor expression in the cell line. | Use a cell line with a higher expression level of the target M2 or M4 receptor. |
| High phosphodiesterase (PDE) activity. | Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP. |
| Suboptimal forskolin concentration (for Gi-coupled inhibition). | Optimize the concentration of forskolin used to stimulate adenylyl cyclase to achieve a robust basal cAMP level. |
| Cell number is too low or too high. | Optimize the cell density per well to ensure a detectable and consistent cAMP signal. |
| Assay incubation time is not optimal. | Perform a time-course experiment to determine the optimal incubation time for agonist/antagonist treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on muscarinic receptors?
A1: this compound is a known antagonist of the M1 muscarinic receptor with a pA2 of 8.15.[2] Its effects on other muscarinic receptor subtypes (M2, M3, M4, M5) have not been extensively characterized in publicly available literature. Therefore, researchers should assume the potential for off-target effects on these subtypes and experimentally determine the selectivity profile.
Q2: How can I determine the selectivity of this compound for different muscarinic receptor subtypes in my experimental setup?
A2: You can determine the selectivity by performing radioligand competition binding assays and functional assays using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1-M5). By comparing the Ki values from binding assays and the pA2 or IC50 values from functional assays across the five subtypes, you can establish a quantitative selectivity profile.
Q3: What are the expected physiological consequences of Drofenine's off-target effects on different muscarinic receptor subtypes?
A3: The physiological consequences will depend on which subtypes are affected and the nature of the interaction (antagonism or agonism). For example:
-
M2 receptor antagonism in the heart could lead to an increase in heart rate.
-
M3 receptor antagonism could result in reduced glandular secretions (dry mouth) and relaxation of smooth muscle in the gut and bladder.
-
Effects on M4 and M5 receptors in the central nervous system could have complex effects on cognition and neurotransmitter release.
Q4: Are there any commercially available cell lines that express individual human muscarinic receptor subtypes?
A4: Yes, several commercial vendors offer stable cell lines (e.g., CHO or HEK293 cells) that individually express each of the human M1, M2, M3, M4, and M5 receptor subtypes. These are ideal for characterizing the selectivity profile of compounds like this compound.
Q5: What is the significance of this compound's activity on TRPV3 channels?
A5: Drofenine has been identified as an agonist of the TRPV3 (Transient Receptor Potential Vanilloid 3) channel.[2] This is a significant off-target effect that is independent of its action on muscarinic receptors. TRPV3 channels are involved in thermosensation and pain perception. Researchers studying the effects of Drofenine should be aware of this activity and consider its potential contribution to the observed phenotype, especially in systems where TRPV3 is expressed.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or vehicle for total binding).
-
Atropine for non-specific binding wells.
-
Radioligand ([³H]-NMS) at a concentration close to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at Gq-coupled muscarinic receptors.
Materials:
-
Cell line stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound stock solution.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Seed the cells in the microplates and grow to confluence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
Prepare serial dilutions of this compound (antagonist) and the agonist.
-
Place the plate in the fluorescence plate reader.
-
Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist to the wells and immediately start recording the fluorescence intensity over time.
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
For antagonist mode, generate agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value if the antagonism is competitive. Alternatively, determine the IC50 value for the inhibition of the agonist response.
cAMP Measurement Assay (for M2, M4 Receptors)
Objective: To determine the functional antagonist potency (IC50) of this compound at Gi-coupled muscarinic receptors.
Materials:
-
Cell line stably expressing M2 or M4 receptors.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound stock solution.
-
Appropriate assay plates for the chosen kit.
Procedure:
-
Seed the cells in the appropriate assay plates.
-
Pre-treat the cells with this compound at various concentrations in the presence of a PDE inhibitor for a specified time.
-
Add the muscarinic agonist along with a fixed concentration of forskolin.
-
Incubate for a time determined by the assay kit protocol to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Technical Support Center: Drofenine Hydrochloride Degradation Studies
Disclaimer: There is a notable lack of published scientific literature detailing the specific degradation pathways of Drofenine hydrochloride under forced stress conditions. This technical support guide is therefore based on the chemical structure of the molecule, established principles of drug degradation, and data from structurally related compounds. The provided experimental protocols and degradation pathways should be considered as a starting point for research and not as established fact for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the purpose of a forced degradation study for this compound?
A1: A forced degradation or stress testing study is crucial for several reasons in drug development:
-
To Elucidate Degradation Pathways: It helps in identifying the likely degradation products of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
-
To Develop Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradation products.
-
To Understand the Intrinsic Stability of the Molecule: It provides insights into the inherent stability of the this compound molecule, which can inform formulation development and packaging requirements.
-
To Meet Regulatory Requirements: Regulatory agencies like the International Council for Harmonisation (ICH) require forced degradation studies as part of the drug approval process.
Q2: I am starting a forced degradation study on this compound. Where should I begin?
A2: Start by performing a series of pilot experiments to determine the appropriate stress conditions. The goal is to achieve 5-20% degradation of the drug. Begin with the recommended conditions outlined in the experimental protocols below and adjust the duration, temperature, and reagent concentration as needed. It is advisable to analyze samples at various time points to track the degradation process.
Q3: My preliminary experiments show no degradation of this compound under the initial stress conditions. What should I do?
A3: If you observe no degradation, you need to increase the harshness of the stress conditions. Consider the following adjustments:
-
Acidic/Alkaline Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher), and/or increase the temperature (e.g., from room temperature to 60-80°C).
-
Oxidative Degradation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Thermal Degradation: Increase the temperature or the duration of exposure.
-
Photodegradation: Increase the exposure time or the intensity of the light source.
Q4: My experiments are showing almost complete degradation of this compound. How can I control the degradation?
A4: If the degradation is too rapid, you need to use milder conditions. Try the following:
-
Acidic/Alkaline Hydrolysis: Decrease the concentration of the acid or base, and/or lower the temperature.
-
Oxidative Degradation: Decrease the concentration of the oxidizing agent.
-
General: Shorten the exposure time and take samples at more frequent, earlier time points.
Q5: The chromatogram of my stressed sample shows many peaks. How do I know which ones are degradation products?
A5: To distinguish degradation products from other peaks (e.g., impurities in the drug substance or excipients), you should:
-
Analyze a Control Sample: Run a chromatogram of an unstressed sample of this compound. Any new peaks that appear in the stressed samples are likely degradation products.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. This can help determine if any degradation products are co-eluting with the parent drug.
Experimental Protocols
The following are detailed methodologies for key experiments. These should be adapted based on the observed stability of your specific this compound sample.
Acidic Hydrolysis
-
Objective: To assess the degradation of this compound in an acidic environment.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at room temperature and take samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
If no significant degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C) or with a higher concentration of HCl (e.g., 1 M).
-
Before analysis by HPLC, neutralize the samples with an appropriate amount of a suitable base (e.g., 0.1 M sodium hydroxide).
-
Alkaline Hydrolysis
-
Objective: To evaluate the degradation of this compound in an alkaline environment.
-
Protocol:
-
Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Maintain the solution at room temperature and collect samples at specified time points.
-
If necessary, increase the temperature or the concentration of NaOH to induce degradation.
-
Neutralize the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before HPLC analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a volume of 3% hydrogen peroxide (H₂O₂) to an aliquot of the stock solution.
-
Keep the solution at room temperature and monitor for degradation over time.
-
If the drug is stable, consider using a higher concentration of H₂O₂ (up to 30%) or gentle heating.
-
Samples can be directly injected into the HPLC after appropriate dilution.
-
Thermal Degradation
-
Objective: To assess the effect of heat on the stability of this compound in the solid state.
-
Protocol:
-
Place a known amount of solid this compound in a petri dish or a suitable vial.
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the stability of this compound upon exposure to light.
-
Protocol:
-
Expose a sample of this compound (both in solid state and in solution) to a light source according to ICH Q1B guidelines. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples by HPLC at appropriate time intervals.
-
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. - 60°C | Up to 24 hours |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 60°C | Up to 24 hours |
| Oxidative | 3% - 30% H₂O₂ | Room Temp. | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | Up to 72 hours |
| Photolytic | ICH Q1B Conditions | Controlled Room Temp. | As per guidelines |
Table 2: Template for Summarizing Degradation Data
| Stress Condition | Time (hours) | % Assay of Drofenine HCl | Number of Degradants | % Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | - |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | 100.0 | 0 | - |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | 0 | - |
| 8 | ||||
| 16 | ||||
| 24 | ||||
| Thermal, 105°C | 0 | 100.0 | 0 | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photolytic | 0 | 100.0 | 0 | - |
| T1 | ||||
| T2 |
Visualizations
Potential Degradation Pathway
The chemical structure of this compound contains an ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. The most probable primary degradation pathway is the cleavage of this ester bond to yield 2-cyclohexyl-2-phenylacetic acid and 2-(diethylamino)ethanol.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: Drofenine Hydrochloride Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Drofenine hydrochloride in their experiments and are concerned about its potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence assays?
This compound is an antimuscarinic and anticholinergic agent. Like many small molecules, it possesses intrinsic fluorescence (autofluorescence) and can absorb light in the UV and visible ranges. These properties can lead to interference in fluorescence-based assays through several mechanisms, including spectral overlap, fluorescence quenching, and the inner filter effect.
Q2: What are the known spectral properties of this compound?
This compound has been reported to exhibit native fluorescence and UV absorbance. The key spectral characteristics are summarized in the table below.
| Parameter | Wavelength (nm) | Solvent/Conditions |
| Fluorescence Excitation Maximum | 295 | 0.1 M H₂SO₄ |
| Fluorescence Emission Maximum | 465 | 0.1 M H₂SO₄ |
| UV Absorbance Maximum 1 | ~230-241 | Methanol |
| UV Absorbance Maximum 2 | ~306.5 | Methanol |
Q3: What are the primary mechanisms of interference by this compound?
There are three main ways this compound can interfere with your fluorescence assay:
-
Autofluorescence: this compound itself fluoresces, which can lead to a false positive signal if its emission spectrum overlaps with that of your experimental fluorophore.
-
Fluorescence Quenching: this compound may decrease the fluorescence intensity of your reporter dye through various mechanisms, including forming a non-fluorescent complex. This can result in a false negative or an underestimation of the true signal.
-
Inner Filter Effect: this compound can absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore before it reaches the detector. This leads to a reduction in the measured fluorescence signal.
Q4: Which common fluorophores are most likely to be affected by this compound interference?
Based on its known spectral properties, this compound has the potential to interfere with fluorophores that are excited in the UV or near-UV range and emit in the blue to green range. This could include:
-
DAPI and Hoechst Stains: These DNA stains are excited in the UV range (around 350 nm) and emit in the blue range (around 460-470 nm). There is a potential for spectral overlap with the emission of this compound.
-
Fluorescein (FITC): While the excitation peak of fluorescein is further in the blue region (~495 nm), significant absorbance by this compound in the UV and blue regions could still lead to inner filter effects.
-
Rhodamines: Some rhodamine derivatives have excitation and emission spectra that could be influenced by the absorbance and emission of this compound, particularly through quenching mechanisms.
It is crucial to experimentally verify the extent of interference with your specific fluorophore and assay conditions.
Troubleshooting Guides
Problem 1: Higher than expected background fluorescence.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only this compound in your assay buffer at the same concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your fluorophore. A significant signal in this control indicates autofluorescence.
-
Subtract the Background: If autofluorescence is present, subtract the signal from the "compound only" control from your experimental readings.
-
Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the collection of off-target fluorescence from this compound.
-
Choose a Red-Shifted Fluorophore: If possible, switch to a fluorophore that is excited and emits at longer wavelengths (e.g., red or far-red dyes), as small molecule autofluorescence is often less pronounced in this region of the spectrum.
Problem 2: Lower than expected fluorescence signal.
This may be caused by fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
Assess for Quenching:
-
Prepare a sample containing your fluorophore at a known concentration.
-
Measure its fluorescence intensity.
-
Add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in fluorescence intensity suggests quenching.
-
-
Mitigate the Inner Filter Effect:
-
Measure Absorbance: Scan the absorbance spectrum of this compound at your experimental concentration. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely occurring.
-
Reduce Compound Concentration: If your experimental design allows, lower the concentration of this compound.
-
Use a Lower Pathlength: If using a plate reader, consider using low-volume plates to decrease the pathlength of the light.
-
Apply Correction Formulas: Mathematical corrections for the inner filter effect can be applied if the absorbance of the compound is known.
-
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound contributes to the background fluorescence in your assay.
Materials:
-
This compound
-
Assay buffer (the same used in your main experiment)
-
Microplate reader or spectrofluorometer
-
Black-walled, clear-bottom microplates
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound in your assay buffer, covering the range of concentrations used in your experiment.
-
Include a "buffer only" control (no this compound).
-
Dispense the solutions into the wells of the microplate.
-
Set the excitation and emission wavelengths on your instrument to match those used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your reporter dye.
Materials:
-
Your fluorescent reporter dye (e.g., fluorescein, rhodamine)
-
This compound
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Black-walled, clear-bottom microplates
Methodology:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your experiment.
-
Prepare a stock solution of this compound.
-
In the microplate, add the fluorophore solution to a set of wells.
-
To these wells, add increasing concentrations of this compound. Include a control well with only the fluorophore and buffer.
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence intensity with increasing concentrations of this compound is indicative of quenching.
Visualizations
Caption: Experimental workflow for identifying and correcting for this compound interference.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
Optimizing Drofenine Hydrochloride Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Drofenine hydrochloride in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vitro experiments with this compound.
1. General & Stock Solution
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in both DMSO and water. For a DMSO stock solution, concentrations of up to 75 mg/mL (211.91 mM) are achievable; it is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1][2] For an aqueous stock solution, a concentration of at least 33.3 mg/mL (94.09 mM) is possible.[1] For cell-based assays, it is advisable to filter-sterilize the aqueous stock solution using a 0.22 µm filter before use.[1]
-
-
Q: How should I store the this compound stock solution?
-
Q: What is the primary mechanism of action of this compound in vitro?
-
A: this compound has multiple reported mechanisms of action. It is a potent agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[3][4][5] It also acts as an inhibitor of the Kv2.1 potassium channel and has been shown to exhibit L-type voltage-operated calcium channel (L-VOCC) blocking effects.[6][7] Additionally, it is a competitive inhibitor of butyrylcholinesterase (BChE).[2][8][9]
-
2. Experimental Design & Concentration Selection
-
Q: What is a good starting concentration range for my in vitro experiments?
-
A: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a broad concentration range from 1 µM to 1000 µM can be considered for initial screening. For TRPV3 activation in HEK-293 cells, detectable effects are observed at concentrations as low as ~30 µmol/L.[3]
-
-
Q: I am not observing the expected effect. What could be the reason?
-
A:
-
Concentration: The concentration of this compound may be too low or too high. For its role as a TRPV3 agonist, high concentrations (>500 µmol/L) have shown some evidence of TRPV3-independent effects.[3] Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Cell Type: The expression level of the target protein (e.g., TRPV3, Kv2.1) can vary significantly between cell lines, influencing the responsiveness to Drofenine.
-
Solubility: Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit, which could lead to precipitation and inaccurate results. If using a DMSO stock, ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically ≤ 0.5%).
-
-
-
Q: I am observing cytotoxicity in my experiments. How can I mitigate this?
-
A: Drofenine has been reported to be more cytotoxic than other TRPV3 agonists like carvacrol or 2-APB in human keratinocytes.[3][4][5]
-
Reduce Concentration and Incubation Time: Perform a time-course and dose-response experiment to find a concentration and duration that elicits the desired biological effect with minimal cytotoxicity.
-
Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, Cell Counting Kit-8) to determine the cytotoxic profile of Drofenine in your specific cell line.[3]
-
Serum Concentration: The presence or absence of serum in your culture medium can influence compound activity and cytotoxicity. Ensure consistency in your experimental conditions.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Effective Concentrations and IC50/EC50 Values
| Parameter | Cell Line/System | Value | Reference |
| EC50 (TRPV3 Agonist) | HEK-293 cells overexpressing TRPV3 | 207 µmol/L | [3] |
| EC50 (TRPV3 Agonist) | HaCaT cells | 605 µmol/L | [3] |
| IC50 (TRPV3 Antagonism by Icilin) | HaCaT cells (with 600 µmol/L Drofenine) | 3.3 µmol/L | [3] |
| Ki (BChE Inhibition) | Human serum | 3 µM | [8][9] |
| Effective Concentration (TRPV3 Activation) | HEK-293 cells overexpressing TRPV3 | Detectable at ~30 µmol/L | [3] |
| Concentration for Inward Currents | TRPV3-overexpressing HEK-293 cells | 250 µmol/L, 500 µmol/L, 1 mmol/L | [3] |
Table 2: Solubility and Storage
| Parameter | Solvent | Concentration | Reference |
| Solubility | DMSO | ≥ 75 mg/mL (211.91 mM) | [1] |
| Solubility | Water | ≥ 33.3 mg/mL (94.09 mM) | [1] |
| Stock Solution Storage | DMSO at -80°C | 6 months | [1] |
| Stock Solution Storage | DMSO at -20°C | 1 month | [1][2] |
| Powder Storage | -20°C | 3 years | [2] |
Experimental Protocols
1. Cell Viability Assay (using Cell Counting Kit-8)
This protocol is adapted from a study on HaCaT cells.[3]
-
Cell Seeding: Subculture HaCaT cells in a 96-well plate and allow them to grow until they reach 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Drofenine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of the Cell Counting Kit-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
2. Calcium Imaging Assay
This protocol is a general guide based on methods used for studying TRPV3 activation.[3]
-
Cell Seeding: Plate cells (e.g., HEK-293 overexpressing TRPV3 or HaCaT cells) on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C or room temperature.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3) to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings for a short period before adding the compound.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Image/Data Acquisition: Immediately start recording the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to determine the calcium influx.
3. Smooth Muscle Contraction Assay (Organ Bath)
This is a generalized protocol for an ex vivo smooth muscle contraction assay.
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., tracheal rings, aortic rings) from an appropriate animal model and cut it into strips or rings of a suitable size.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: Induce a contraction with a standard agonist (e.g., KCl, phenylephrine) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Compound Incubation: Add this compound at the desired concentration to the organ bath and incubate for a specific duration.
-
Agonist-Induced Contraction: Induce contraction with an agonist in the presence of Drofenine.
-
Data Recording: Record the isometric tension of the smooth muscle strip using a force transducer connected to a data acquisition system.
-
Data Analysis: Analyze the contractile response and compare it to the control (agonist alone) to determine the inhibitory or relaxant effect of Drofenine.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | AChE | TargetMol [targetmol.com]
Troubleshooting unexpected results in Drofenine hydrochloride experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drofenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not dissolving properly. What should I do?
A1: this compound has specific solubility characteristics. For in vitro studies, it is soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[1] For in vivo experiments, specific formulations are required. If you observe precipitation, gentle heating and/or sonication can help dissolve the compound.[2] Always use fresh, high-purity solvents, as moisture can reduce solubility.[3]
Here are some recommended solvent systems for a clear solution:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
-
10% DMSO, 90% Corn Oil[2]
Q2: I am not observing the expected antispasmodic effect in my smooth muscle contraction assay. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: Ensure you are using an appropriate concentration range. The effective concentration can vary significantly between tissue types and experimental models.
-
Compound Degradation: this compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment. Stock solutions in DMSO should be stored properly at -20°C for up to one month or -80°C for up to six months.[2]
-
Mechanism of Action Mismatch: Drofenine has a multi-faceted mechanism of action, including anticholinergic effects (muscarinic M1 receptor antagonism), butyrylcholinesterase (BChE) inhibition, and modulation of ion channels like TRPV3 and Kv2.1.[1][3][4][5] The expected effect depends on the specific receptors and channels present in your tissue model and the agonist used to induce contraction. For example, its effect might be more pronounced against contractions induced by cholinergic agonists.
-
Tissue Viability: Ensure the isolated tissue is healthy and responsive. Perform positive controls with known spasmolytics (e.g., papaverine) and negative controls to confirm the viability and contractility of your preparation.
Q3: I am observing unexpected off-target effects or cellular toxicity. Why might this be happening?
A3: While Drofenine is primarily an antispasmodic, it interacts with multiple cellular targets which can lead to off-target effects:
-
TRPV3 Agonism: Drofenine is a potent agonist of the TRPV3 channel, which can induce calcium influx.[6] This is particularly relevant in cells that express high levels of TRPV3, such as keratinocytes.[6]
-
Cytotoxicity: At higher concentrations, Drofenine can exhibit cytotoxicity. For instance, in HaCaT cells, the LC50 was determined to be approximately 230 μmol/L.[6] It is crucial to determine the cytotoxic concentration in your specific cell line or tissue model using an appropriate assay (e.g., MTT, LDH).
-
Anticholinergic Side Effects: As an anticholinergic agent, Drofenine can cause side effects like dry mouth, blurred vision, and dizziness in in vivo models, which may be misinterpreted if not considered.[7]
Q4: The results of my experiments are inconsistent between batches of this compound. What should I check?
A4: Inconsistency between batches can often be traced to issues with the compound itself or its preparation:
-
Purity and Identity: Verify the purity and identity of each batch using analytical methods like HPLC and mass spectrometry.
-
Solubility and Storage: As mentioned, ensure consistent and proper dissolution and storage. Even slight variations in solvent purity or storage conditions can impact the compound's stability and activity.[2][3]
-
Recrystallization: The process used for recrystallization can affect the final product's characteristics. Consistent methods, such as using a specific ethanol-water solvent system and a controlled cooling gradient, are important for uniformity.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various experimental systems.
Table 1: Inhibitory and Half-Maximal Effective Concentrations
| Parameter | Value | System | Reference |
| Ki (BChE) | 3 µM | Human Serum Butyrylcholinesterase | [1][2] |
| pA2 (M1 Receptor) | 8.15 | Guinea Pig Cortical Slices | [1] |
| EC50 (TRPV3) | 205-207 µM | HEK293 Cells (overexpressing TRPV3) | [1][6] |
| EC50 (TRPV3) | 605 µM | HaCaT Cells (human keratinocytes) | [6] |
| LC50 (Cytotoxicity) | ~230 µM | HaCaT Cells (human keratinocytes) | [6] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Trachea)
This protocol is adapted from methodologies used to assess the relaxant effects of antispasmodic agents on airway smooth muscle.[9][10]
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate the trachea and place it in a Krebs-Henseleit physiological salt solution (PSS), continuously gassed with 95% O2 / 5% CO2.
-
Cut the trachea into rings, approximately 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend the tracheal rings in an organ bath containing PSS at 37°C.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.
-
-
Contraction Induction:
-
Induce a stable contraction using an appropriate agonist, such as histamine (e.g., 10 µM) or methacholine (e.g., 1 µM).
-
-
Drofenine Application:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10 nM to 100 µM).
-
Allow the tissue to stabilize after each addition until a steady response is observed.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by Drofenine as a percentage of the maximal contraction induced by the agonist.
-
Calculate the EC50 value from the concentration-response curve.
-
Protocol 2: Calcium Flux Assay in HEK293 Cells Overexpressing TRPV3
This protocol is based on methods to measure intracellular calcium changes upon ion channel activation.[6]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently overexpressing human TRPV3 in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells onto 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Normalization and Analysis:
-
At the end of the experiment, add a calcium ionophore like ionomycin to elicit the maximum fluorescence response (Fmax).
-
Add a calcium chelator like EGTA to determine the minimum fluorescence (Fmin).
-
Normalize the data by expressing the Drofenine-induced response as a percentage of the maximum ionomycin response.
-
Calculate the EC50 value from the dose-response curve.
-
Visualizations
This compound's Multifaceted Mechanism of Action
Caption: Multi-target mechanism of this compound.
Troubleshooting Workflow for Unexpected Efficacy Results
Caption: Logical workflow for troubleshooting efficacy issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Drofenine - Wikipedia [en.wikipedia.org]
- 5. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Buy this compound | 3146-19-8 [smolecule.com]
- 9. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of Drofenine hydrochloride in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Drofenine hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For optimal results, it is recommended to use either Dimethyl Sulfoxide (DMSO) or water.[1][2] It is also soluble in ethanol.[3]
Q2: What is the maximum recommended concentration for this compound stock solutions?
A2: The maximum recommended concentrations depend on the chosen solvent. In DMSO, concentrations of at least 75 mg/mL can be achieved.[1][2] For aqueous solutions, a concentration of at least 33.3 mg/mL is recommended.[1][2] Exceeding these concentrations may increase the risk of precipitation.
Q3: How should I properly store this compound stock solutions to prevent precipitation?
A3: Proper storage is critical for maintaining the stability of your stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, store the aliquots at -80°C, which should maintain stability for up to 6 months.[1][4] For shorter-term storage, -20°C is suitable for up to one month.[1][4] Always ensure the storage containers are sealed tightly to prevent moisture absorption.[1][4]
Q4: I observed precipitation in my this compound stock solution. What are the possible causes?
A4: Precipitation can occur due to several factors, including:
-
Solvent Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly reduce the solubility of this compound.[1]
-
Improper Storage: Repeated freeze-thaw cycles can destabilize the solution and lead to precipitation.[1]
-
Concentration Issues: The actual concentration in your solution may be higher than intended due to solvent evaporation.
-
Low Temperature: Storing the solution at a very low temperature can sometimes cause the solute to precipitate out.
Troubleshooting Guide
If you encounter precipitation in your this compound stock solution, follow these troubleshooting steps:
Problem: Precipitation observed in the stock solution.
| Potential Cause | Troubleshooting Steps |
| Solvent Quality | Use fresh, high-purity solvents. For DMSO, use a newly opened bottle to minimize water content.[1] |
| Improper Dissolution | To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2] |
| Storage Conditions | Ensure the solution is stored in tightly sealed containers at the recommended temperature (-20°C for short-term, -80°C for long-term).[1] |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing.[1] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [1] |
| Molecular Weight | 353.93 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 145-147 °C | [5][6] |
| pKa (Predicted) | 9.21 ± 0.25 | [7] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 75 mg/mL (211.91 mM) | [1][2] |
| Water | ≥ 33.3 mg/mL (94.09 mM) | [1][2] |
| Ethanol | ≥ 10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Once dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of this compound Stock Solution in Water
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, purified water to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
If the solution is intended for cell culture experiments, sterilize it by passing it through a 0.22 µm filter.[1]
-
Aliquot the sterilized solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Diagrams
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Factors contributing to this compound precipitation and their solutions.
References
Cross-reactivity of Drofenine hydrochloride with other cholinesterases
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity of Drofenine hydrochloride with cholinesterases.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity of this compound with cholinesterases?
This compound is a known potent, competitive inhibitor of butyrylcholinesterase (BChE).[1][2][3][4][5] Published data indicates a Ki (inhibition constant) of 3 µM for human serum BChE.[1][2][3][4][5] However, there is currently no publicly available quantitative data (e.g., IC50 or Ki) on the inhibitory activity of this compound against acetylcholinesterase (AChE). Therefore, while its activity against BChE is well-documented, its selectivity profile against AChE remains to be experimentally determined.
Q2: What is the mechanism of inhibition of this compound on butyrylcholinesterase (BChE)?
Studies have shown that this compound acts as a competitive inhibitor of BChE.[5] This means that it reversibly binds to the active site of the enzyme, competing with the substrate (e.g., butyrylthiocholine).
Q3: Beyond cholinesterases, what other targets does this compound interact with?
This compound is also known to be an antagonist of M1 muscarinic acetylcholine receptors (mAChRs).[2] Additionally, it has been reported to act as an agonist of the transient receptor potential vanilloid 3 (TRPV3) channel.[2] These interactions should be considered when designing and interpreting experiments.
Q4: How can I determine the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in my own experiments?
You can determine the IC50 and Ki values for both enzymes using a cholinesterase activity assay, such as the Ellman's assay. This spectrophotometric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction. By performing the assay with a range of this compound concentrations, you can generate dose-response curves and calculate the desired inhibitory parameters. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in the absence of enzyme | - Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine).- Contamination of reagents. | - Prepare fresh substrate solution before each experiment.- Ensure the purity of all reagents and use high-quality water.- Subtract the rate of non-enzymatic hydrolysis from all measurements. |
| Low or no enzyme activity | - Improper storage of the enzyme.- Inactive enzyme.- Incorrect buffer pH. | - Store enzymes at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.- Use a new vial of enzyme or a positive control inhibitor to verify enzyme activity.- Ensure the buffer pH is optimal for the specific cholinesterase being assayed (typically pH 7.4-8.0). |
| Inconsistent or non-reproducible results | - Pipetting errors.- Temperature fluctuations during the assay.- Instability of the inhibitor in the assay buffer. | - Use calibrated pipettes and ensure proper mixing of all components.- Maintain a constant temperature throughout the experiment using a temperature-controlled plate reader or water bath.- Assess the stability of this compound in your assay buffer over the time course of the experiment. |
| Precipitation of this compound in the assay well | - Poor solubility of the compound at the tested concentrations. | - Prepare stock solutions of this compound in a suitable solvent like DMSO.- Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Butyrylcholinesterase (BChE)
| Enzyme | Organism | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |
| Butyrylcholinesterase (BChE) | Human (serum) | This compound | 3 | Competitive | [1][2][3][4][5] |
Note: No quantitative data for the inhibition of acetylcholinesterase (AChE) by this compound is currently available in the cited literature.
Experimental Protocols
Protocol: Determination of IC50 of this compound using Ellman's Assay
This protocol is adapted from standard methods for measuring cholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare the enzyme solution to a suitable concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound working solution (or buffer for control)
-
DTNB solution
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Immediately start monitoring the change in absorbance at 412 nm over time (kinetic mode) using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate (TNB) anion.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of Drofenine HCl at the cholinergic synapse.
References
Validation & Comparative
A Comparative Efficacy Analysis of Drofenine Hydrochloride and Dicyclomine for Antispasmodic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two antispasmodic agents, Drofenine hydrochloride and Dicyclomine. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, receptor affinities, and overall pharmacological profiles.
Executive Summary
This compound and Dicyclomine are both effective smooth muscle relaxants, but they exhibit distinct mechanistic profiles. Dicyclomine operates through a dual mechanism, involving both anticholinergic (antimuscarinic) effects and a direct musculotropic action.[1][2] Drofenine primarily functions as a muscarinic M1 receptor antagonist and a butyrylcholinesterase (BChE) inhibitor.[3] The available data suggests that dicyclomine has a broader spectrum of activity on muscarinic receptors, while drofenine's profile points towards a more selective M1 antagonism and modulation of acetylcholine levels through BChE inhibition.
Data Presentation
Table 1: Comparative Pharmacological Properties
| Parameter | This compound | Dicyclomine |
| Primary Mechanism(s) of Action | Muscarinic M1 Receptor Antagonist, Butyrylcholinesterase (BChE) Inhibitor | Muscarinic M1, M2, M3 Receptor Antagonist, Direct Smooth Muscle Relaxant (Musculotropic) |
| Muscarinic Receptor Affinity | Selective for M1 subtype | High affinity for M1, lower for M2 and M3 subtypes |
| Clinical Indications | Smooth muscle spasms (gastrointestinal, biliary, urogenital tracts), Dysmenorrhea | Irritable Bowel Syndrome (IBS), functional bowel disorders |
Table 2: Quantitative Efficacy Data
| Metric | This compound | Dicyclomine | Source |
| Butyrylcholinesterase (BChE) Inhibition (Ki) | 3 µM (0.003 mM) | Not applicable | [3] |
| Muscarinic M1 Receptor Affinity (pA2) | Data not available | 9.13 (guinea pig ileum) | [4] |
| Muscarinic M2 Receptor Affinity (pA2) | Data not available | 7.61 (prejunctional), 7.21 (postjunctional) (guinea pig ileum) | [4] |
| Muscarinic M1 Receptor Affinity (Ki) | Data not available | 5.1 nM | [5] |
| Muscarinic M2 Receptor Affinity (Ki) | Data not available | 54.6 nM | [5] |
| Anticholinergic Potency (vs. Atropine) | Data not available | ~1/8th the milligram potency (in vitro, guinea pig ileum) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action for Drofenine and Dicyclomine, along with a typical experimental workflow for evaluating antispasmodic drugs.
Experimental Protocols
Isolated Organ Bath Assay for Antispasmodic Activity
This in vitro method is a cornerstone for evaluating the efficacy of antispasmodic agents.
1. Tissue Preparation:
-
A segment of smooth muscle tissue, commonly the guinea pig ileum, is carefully dissected and isolated.[6]
-
The tissue is cleaned of any adhering mesenteric tissue and kept in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) aerated with carbogen (95% O2, 5% CO2).
2. Mounting:
-
The isolated tissue strip is suspended vertically in an organ bath chamber containing the physiological salt solution maintained at 37°C and continuously gassed with carbogen.
-
One end of the tissue is fixed to a stationary hook at the bottom of the chamber, while the other end is connected to an isometric force transducer to record muscle tension.
3. Equilibration:
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (typically 1 gram). During this time, the bath solution is changed periodically.
4. Induction of Contraction:
-
A spasmogen, such as acetylcholine or histamine, is added to the organ bath to induce a sustained contraction of the smooth muscle. The concentration of the agonist is chosen to produce a submaximal response.
5. Application of Test Compound:
-
Once a stable contraction is achieved, the test compound (this compound or Dicyclomine) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The relaxation of the pre-contracted tissue is recorded.
6. Data Analysis:
-
The inhibitory effect of the test compound is measured as a percentage reduction of the agonist-induced contraction.
-
A dose-response curve is plotted, and the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is calculated to determine the potency of the antispasmodic agent.
-
For competitive antagonists, the pA2 value can be determined using a Schild plot analysis, which quantifies the affinity of the antagonist for its receptor.
Muscarinic Receptor Binding Assay
This assay is employed to determine the affinity of a drug for specific muscarinic receptor subtypes.
1. Membrane Preparation:
-
Cell lines or tissues expressing the muscarinic receptor subtype of interest (e.g., M1, M2, M3) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
2. Binding Reaction:
-
The prepared membranes are incubated in a buffer solution with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that has a high affinity for the muscarinic receptor.
-
Varying concentrations of the unlabeled test drug (Drofenine or Dicyclomine) are added to compete with the radiolabeled ligand for binding to the receptors.
3. Separation and Detection:
-
After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test drug that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the affinity of the drug for the receptor.
Butyrylcholinesterase (BChE) Inhibition Assay
This assay quantifies the inhibitory potency of a compound against BChE.
1. Assay Principle:
-
The assay is typically performed using a modification of the Ellman's method.
-
Butyrylthiocholine is used as a substrate for BChE. The enzymatic hydrolysis of butyrylthiocholine produces thiocholine.
-
Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at a wavelength of 412 nm.
2. Experimental Procedure:
-
The reaction is initiated by adding purified human serum BChE to a buffer solution containing butyrylthiocholine and DTNB.
-
The rate of the reaction is monitored by measuring the increase in absorbance over time.
-
To determine the inhibitory effect of this compound, the enzyme is pre-incubated with various concentrations of the drug before the addition of the substrate.
3. Data Analysis:
-
The percentage of BChE inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The inhibition constant (Ki) is then calculated from these data.[3]
Conclusion
Based on the available evidence, both this compound and Dicyclomine are effective antispasmodic agents with distinct pharmacological profiles. Dicyclomine's dual-action as a non-selective muscarinic antagonist and a direct smooth muscle relaxant provides a broad-spectrum antispasmodic effect, which is supported by its clinical use in IBS.[1] Drofenine's more targeted mechanism as a selective M1 muscarinic antagonist and a BChE inhibitor suggests a different therapeutic window. The inhibition of BChE could potentially increase the local concentration of acetylcholine, which might seem counterintuitive for an antispasmodic. However, its primary action is likely dominated by the M1 receptor blockade.
The choice between these two agents in a research or drug development context would depend on the desired specificity of action. Dicyclomine may be a suitable reference compound for general antispasmodic activity, while Drofenine could be explored for conditions where M1 receptor antagonism or BChE inhibition is specifically targeted. Further direct comparative studies are warranted to definitively establish the relative efficacy and potency of these two compounds.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Drofenine Hydrochloride in Preclinical Antispasmodic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antispasmodic effects of Drofenine hydrochloride against two other commonly used antispasmodic agents: Hyoscine-N-butylbromide and Drotaverine. The information is compiled from various preclinical studies to offer a comprehensive overview of their mechanisms of action and efficacy.
Executive Summary
This compound is an antispasmodic agent that exhibits a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a Transient Receptor Potential Vanilloid 3 (TRPV3) channel agonist. This dual action provides a unique profile compared to other antispasmodics. Hyoscine-N-butylbromide is a well-established antimuscarinic agent, while Drotaverine acts primarily as a phosphodiesterase-4 (PDE4) inhibitor and a calcium channel blocker. This guide presents available preclinical data to facilitate an objective comparison of their antispasmodic properties.
Data Presentation
The following tables summarize the available quantitative data on the preclinical efficacy of this compound, Hyoscine-N-butylbromide, and Drotaverine. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Antimuscarinic and Antispasmodic Activity
| Compound | Preclinical Model | Agonist | Potency (pA2 / IC50) | Citation |
| This compound | Guinea pig cortical slices (M1 receptor) | Carbachol | pA2 = 8.15 | |
| Hyoscine-N-butylbromide | Guinea pig ileum | Acetylcholine | pA2 = 9.46 ± 0.05 | [1] |
| Hyoscine-N-butylbromide | Human intestinal muscle | Bethanechol | IC50 = 429 nM (contractions) | |
| Drotaverine | Guinea pig trachea | Methacholine | - (Effective in reducing contraction) | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. IC50 is the concentration of a drug that gives half-maximal response.
Table 2: Activity on Ion Channels
| Compound | Target | Action | Potency (EC50) | Citation |
| This compound | Human TRPV3 | Agonist | EC50 = 205 µM | |
| Drotaverine | L-type voltage-operated Ca2+ channels | Blocker | - (Contributes to relaxant effect) | [2] |
Experimental Protocols
Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
This protocol is a representative example of a common preclinical model used to assess the antispasmodic effects of a compound against acetylcholine-induced contractions.
1. Tissue Preparation:
-
A male guinea pig (250-400 g) is euthanized by cervical dislocation.[3]
-
The abdomen is opened, and a segment of the ileum, approximately 10-20 cm proximal to the ileocecal valve, is excised.[3]
-
The ileum is placed in a petri dish containing Tyrode's solution (composition in mM: NaCl 136.0, KCl 5.0, CaCl2 2.0, MgCl2 0.98, NaHCO3 11.9, NaH2PO4 0.36, and glucose 5.5).[3]
-
The mesentery is carefully removed, and the lumen is gently flushed with Tyrode's solution.
-
Segments of 2-3 cm in length are prepared.
2. Experimental Setup:
-
The ileum segment is suspended in a 10-ml organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with air.[3]
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 0.5-1 g, with the Tyrode's solution being replaced every 15 minutes.[3]
3. Procedure for Evaluating Antagonist Potency (pA2 determination):
-
A cumulative concentration-response curve for acetylcholine (e.g., 10^-9 to 10^-3 M) is established to determine the baseline contractile response.
-
The tissue is washed, and after a recovery period, it is incubated with a known concentration of the antagonist (e.g., this compound or Hyoscine-N-butylbromide) for a predetermined time (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.
-
This procedure is repeated with at least two other concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.
Signaling Pathways and Mechanisms of Action
This compound
This compound exhibits a dual mechanism of action contributing to its antispasmodic effect.
1. Antimuscarinic Action: this compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes which are prevalent in smooth muscle. By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to smooth muscle contraction.
Drofenine's antimuscarinic action.
2. TRPV3 Agonism: this compound is also an agonist of the TRPV3 channel. Activation of TRPV3, a non-selective cation channel, leads to an influx of cations, including Ca2+, which causes membrane depolarization. The precise role of TRPV3 agonism in smooth muscle relaxation is still under investigation, but it may involve modulation of other ion channels or signaling pathways that ultimately lead to a reduction in smooth muscle excitability, possibly through a feedback mechanism or by affecting different cell types within the muscle tissue.
Drofenine's action on the TRPV3 channel.
Hyoscine-N-butylbromide
Hyoscine-N-butylbromide is a quaternary ammonium derivative of hyoscine and acts as a competitive antagonist at muscarinic acetylcholine receptors. Its action is primarily on the M2 and M3 receptors in smooth muscle, leading to muscle relaxation. Due to its quaternary structure, it does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects.
References
A Comparative Guide to Drofenine Hydrochloride and Papaverine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of drofenine hydrochloride and papaverine, two drugs utilized for their smooth muscle relaxant properties. The information presented herein is based on available experimental data to assist researchers and professionals in drug development in understanding their distinct mechanisms and potential applications.
Executive Summary
This compound and papaverine are both effective smooth muscle relaxants, but they achieve this effect through fundamentally different mechanisms. Papaverine acts as a non-specific phosphodiesterase (PDE) inhibitor and a calcium channel blocker, leading to a broad-spectrum smooth muscle relaxation. In contrast, this compound's primary mechanism is as an antimuscarinic (anticholinergic) agent, making it more specific for smooth muscle contractions mediated by the parasympathetic nervous system. This guide will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action
This compound: An Antimuscarinic Agent
This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] By blocking these receptors on smooth muscle cells, it prevents acetylcholine from inducing contraction, thereby leading to muscle relaxation.[1] This makes it particularly effective against spasms in the gastrointestinal tract, biliary passages, and urogenital system, where parasympathetic stimulation plays a key role.[1] Additionally, drofenine has been reported to inhibit butyrylcholinesterase and interact with Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which may contribute to its overall pharmacological profile.[1]
Papaverine: A Dual-Action Relaxant
Papaverine's mechanism is twofold. Firstly, it acts as a non-specific inhibitor of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate signaling cascades that promote smooth muscle relaxation.[2][3] Secondly, papaverine is known to exhibit calcium channel blocking activity, directly reducing the influx of calcium ions necessary for muscle contraction.[4][5] This dual mechanism gives papaverine a broad efficacy across various types of smooth muscle.
Signaling Pathway Diagrams
Quantitative Performance Data
Table 1: Potency of Papaverine in Inhibiting Smooth Muscle Contraction
| Agonist | Tissue | Species | IC50 (µM) | Reference |
| Carbachol (1 µM) | Abomasum | Bovine | 8.1 | [2] |
| KCl (65 mM) | Abomasum | Bovine | 16.5 | [2] |
Table 2: Potency of this compound (Data Unavailable)
Quantitative data such as IC50 or pA2 values for the smooth muscle relaxant effect of this compound were not found in the reviewed literature. Its potency is often described in terms of its antimuscarinic activity.
Experimental Protocols
The isolated organ bath technique is a standard method for evaluating the contractile and relaxant effects of pharmacological agents on smooth muscle tissues.
Isolated Organ Bath Assay for Smooth Muscle Relaxation
Objective: To determine the concentration-response relationship of a test compound (e.g., this compound or papaverine) in relaxing pre-contracted smooth muscle tissue.
Materials:
-
Isolated tissue (e.g., rat ileum, guinea pig trachea, rabbit aorta)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Contractile agonist (e.g., carbachol, KCl, phenylephrine)
-
Test compounds (this compound, papaverine) dissolved in an appropriate vehicle
Procedure:
-
Tissue Preparation: The desired smooth muscle tissue is carefully dissected and cut into strips or rings of appropriate size.
-
Mounting: The tissue is mounted in the organ bath chamber, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of 60-90 minutes under a resting tension. The solution is changed periodically.
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a standard agonist (e.g., a high concentration of KCl).
-
Pre-contraction: After a washout period, a submaximal contraction is induced using a specific agonist (e.g., carbachol for studying antimuscarinic effects, or phenylephrine for general smooth muscle contraction).
-
Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, the test compound is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Recording: The changes in muscle tension are continuously recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. An IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) can then be calculated.
Conclusion
This compound and papaverine are both valuable tools for inducing smooth muscle relaxation, albeit through distinct pharmacological pathways. Papaverine offers a broad, non-specific relaxation via PDE inhibition and calcium channel blockade, making it suitable for a wide range of applications where general smooth muscle relaxation is desired. This compound, as an antimuscarinic agent, provides a more targeted approach, primarily for counteracting acetylcholine-mediated smooth muscle spasms. The choice between these two agents in a research or drug development context will largely depend on the specific smooth muscle type and the desired mechanism of action. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their potency and efficacy.
References
- 1. Buy this compound | 3146-19-8 [smolecule.com]
- 2. Effects of papaverine on carbachol- and high K+-induced contraction in the bovine abomasum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]
- 4. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Drofenine Hydrochloride's Effect on Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential effects of Drofenine hydrochloride across various cell lines. While direct, comprehensive cross-validation studies on a wide range of cancer cell lines are currently limited, this document synthesizes the available experimental data and provides a framework for future research by examining its known mechanisms of action and the roles of its molecular targets in cancer.
Overview of this compound
This compound is traditionally known as an antimuscarinic agent used for its antispasmodic properties. Recent research has unveiled additional mechanisms of action, identifying it as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel. These targets are increasingly implicated in cancer cell proliferation, apoptosis, and migration, suggesting a potential role for this compound in oncology research.
Experimental Data on the Effects of this compound
The currently available literature provides direct evidence of this compound's effects on a limited number of cell lines. This section summarizes the quantitative data from these studies.
Table 1: Reported Effects of this compound on Specific Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| HaCaT | Human Keratinocyte | Cytotoxicity Assay | LC50 | ~230 µM | [1] |
| HT-29 | Human Colorectal Carcinoma | SRB Assay | EC50 | 3.0 µM | [2] |
| Dorsal Root Ganglion (DRG) Neurons (in a model of diabetic neuropathy) | Mouse Primary Neurons | Apoptosis Assays | Apoptosis Inhibition | Drofenine inhibited apoptosis | [ ] |
Note: The study on HT-29 cells primarily identified Drofenine as a cytostatic agent, with minor cytotoxic effects.[2]
Comparative Analysis with Alternatives and Mechanistic Insights
Given the limited direct data on this compound's effects on a broader range of cancer cell lines, this section provides a comparative context by examining the effects of other modulators of its known targets, TRPV3 and Kv2.1. This information can guide hypotheses about this compound's potential activity in these cell lines.
Table 2: Effects of Other TRPV3 Agonists and Kv2.1 Inhibitors on Common Cancer Cell Lines
| Cell Line | Target | Compound | Effect | Reference |
| MCF-7 (Breast Cancer) | TRPV3 | Carvacrol (Agonist) | Promoted proliferation and migration | [3] |
| Kv2.1 | Stromatoxin-1 (Inhibitor) | Not extensively studied in this cell line | ||
| A549 (Lung Cancer) | TRPV3 | Overexpression | Correlates with tumor progression | [4] |
| Kv2.1 | Not extensively studied | |||
| PC-3 (Prostate Cancer) | Kv2.1 | Stromatoxin-1 (Inhibitor) | Inhibited migration | [5][6] |
| HeLa (Cervical Cancer) | TRPV3 | Not extensively studied | ||
| Kv2.1 | Not extensively studied | |||
| Jurkat (T-cell Leukemia) | Kv2.1 | Not extensively studied |
This comparative data suggests that the effects of targeting TRPV3 and Kv2.1 can be cell-type specific. For instance, while TRPV3 agonism by Carvacrol promoted proliferation in MCF-7 cells[3], this compound's cytotoxicity in HaCaT cells is also linked to its TRPV3 agonism[1]. This highlights the necessity for direct experimental validation of this compound's effects on each cancer cell line.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.1 µM to 500 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 515 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 or EC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound based on its known targets.
Caption: Potential signaling cascade following TRPV3 activation by this compound.
Caption: Hypothesized pathway of this compound's effect via Kv2.1 inhibition.
Experimental Workflow
Caption: General workflow for cross-validating this compound's effects.
Conclusion and Future Directions
The available data, though limited, suggests that this compound exhibits bioactivity beyond its classical antispasmodic effects, demonstrating cytotoxicity and cytostatic properties in certain cell lines. Its action as a TRPV3 agonist and a Kv2.1 inhibitor provides a strong rationale for its investigation as a potential modulator of cancer cell fate.
However, a comprehensive understanding of its efficacy and cell-type specificity is lacking. Future research should prioritize systematic screening of this compound against a diverse panel of cancer cell lines, including but not limited to HeLa, MCF-7, A549, and Jurkat cells. Such studies will be crucial in determining its potential as a novel therapeutic agent or a tool compound for cancer research. Direct comparisons with established chemotherapeutic agents and other channel modulators will further elucidate its relative potency and mechanisms of action.
References
- 1. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transient Receptor Potential Cation Channels in Cancer Therapy [ouci.dntb.gov.ua]
- 5. The role of the voltage-gated potassium channel, Kv2.1 in prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the voltage-gated potassium channel, Kv2.1 in prostate cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Drofenine Hydrochloride and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological potency of Drofenine hydrochloride and its known analogs. The information is intended to support research and development efforts in the field of antispasmodic and related therapeutic agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.
Comparative Pharmacological Data
This compound is a multifaceted compound exhibiting antimuscarinic, butyrylcholinesterase (BChE) inhibitory, and Transient Receptor Potential Vanilloid 3 (TRPV3) channel agonist activities. While direct comparative studies on the antispasmodic potency of a broad range of Drofenine analogs are limited in publicly available literature, this section presents the existing data on its activity and that of its analogs, 2-aminoethoxydiphenyl borate (2-APB) and Carvacrol, primarily focusing on their TRPV3 agonist properties. For reference, pA2 values for standard antispasmodic agents are also included.
| Compound | Target | Parameter | Value | Species | Tissue/Cell Line | Reference |
| This compound | Butyrylcholinesterase (BChE) | Ki | 3 µM | Human | Serum | [Not specified] |
| M1 Muscarinic Receptor | pA2 | 8.15 | Guinea pig | Cortical slices | [Not specified] | |
| TRPV3 | EC50 | 205 µM | Human | HEK293 cells | [Not specified] | |
| TRPV3 | EC50 | 605 µmol/L | Human | HaCaT cells | [Not specified] | |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPV3 | EC50 | >1000 µmol/L | Human | HaCaT cells | [Not specified] |
| Carvacrol | TRPV3 | EC50 | >1000 µmol/L | Human | HaCaT cells | [Not specified] |
| Atropine | Muscarinic Receptors | pA2 | 9.93 ± 0.04 | Guinea pig | Ileum | [Not specified] |
| Dicyclomine | Muscarinic Receptors | pA2 | 9.39 ± 0.12 | Guinea pig | Ileum | [Not specified] |
Experimental Protocols
In Vitro Assessment of Antispasmodic Activity (Isolated Guinea Pig Ileum)
This protocol is a standard method for evaluating the antispasmodic effects of compounds by measuring their ability to inhibit smooth muscle contractions induced by an agonist, such as acetylcholine.
1. Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is excised and placed in Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5).
-
The ileal segment is cleaned of mesenteric tissue and cut into pieces of approximately 2-3 cm in length.
2. Organ Bath Setup:
-
Each ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.
3. Experimental Procedure:
-
A cumulative concentration-response curve for acetylcholine (e.g., 10^-9 M to 10^-4 M) is established to determine the submaximal concentration that produces approximately 80% of the maximum contraction (EC80).
-
After a washout period, the tissue is incubated with a specific concentration of the antagonist (Drofenine or its analog) for a predetermined time (e.g., 20 minutes).
-
The cumulative concentration-response curve for acetylcholine is then repeated in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
4. Data Analysis:
-
The dose-response curves for acetylcholine in the absence and presence of the antagonist are plotted.
-
The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is determined from the x-intercept of the Schild plot. A linear Schild plot with a slope not significantly different from unity suggests competitive antagonism.
TRPV3 Agonist Activity Assay (Calcium Flux Assay)
This protocol assesses the ability of a compound to activate TRPV3 channels, leading to an influx of calcium into the cells.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 are cultured in appropriate media.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Fluorescent Dye Loading:
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken.
-
Drofenine or its analogs are added to the wells at various concentrations.
-
Fluorescence is continuously monitored to measure the change in intracellular calcium concentration.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The peak fluorescence response for each concentration of the compound is determined.
-
The data are normalized to the maximum response produced by a saturating concentration of a known TRPV3 agonist (e.g., ionomycin).
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction
Caption: Muscarinic M3 receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for In Vitro Antispasmodic Activity Assay
Caption: Step-by-step workflow for determining the pA2 value of an antispasmodic agent.
In Vitro and In Vivo Correlation of Drofenine Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Drofenine hydrochloride, a potent antispasmodic agent. Its performance is objectively compared with other commonly used antispasmodics—Hyoscine Butylbromide, Dicyclomine, and Oxybutynin—supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of gastroenterology and smooth muscle pharmacology.
Executive Summary
This compound exhibits a multi-target mechanism of action, distinguishing it from traditional antimuscarinic antispasmodics. Its activity profile includes inhibition of butyrylcholinesterase (BChE), antagonism of M1 muscarinic acetylcholine receptors, and agonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This multifaceted pharmacology suggests a broader spectrum of activity. In comparison, Hyoscine Butylbromide, Dicyclomine, and Oxybutynin primarily exert their effects through antimuscarinic pathways. While a direct quantitative in vitro-in vivo correlation (IVIVC) for Drofenine's antispasmodic effect is not extensively documented in publicly available literature, this guide synthesizes existing data to facilitate a comparative understanding of its pharmacological profile against key alternatives.
Data Presentation
Table 1: In Vitro Activity of this compound and Alternatives
| Compound | Target | Action | Quantitative Data | Species/Tissue |
| This compound | Butyrylcholinesterase (BChE) | Competitive Inhibitor | Kᵢ = 3 µM | Human Serum |
| M₁ Muscarinic Acetylcholine Receptor | Antagonist | pA₂ = 8.15 | Guinea Pig Cortical Slices | |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist | EC₅₀ = 205 µM | HEK293 Cells | |
| Hyoscine Butylbromide | Muscarinic Receptors (M₁, M₂, M₃) | Antagonist | High Affinity | Human GI Smooth Muscle |
| Dicyclomine | Muscarinic Receptors | Antagonist | ~1/8th potency of atropine | Guinea Pig Ileum |
| Smooth Muscle | Direct Relaxant | - | Guinea Pig Ileum | |
| Oxybutynin | Muscarinic Receptors (M₁, M₂, M₃) | Competitive Antagonist | - | Bladder Smooth Muscle |
| Smooth Muscle | Direct Antispasmodic | 4-10x antispasmodic activity of atropine | Rabbit Detrusor Muscle[1] |
Table 2: In Vivo Activity and Clinical Efficacy of this compound and Alternatives
| Compound | Indication | In Vivo Model / Clinical Study | Key Findings |
| This compound | Antispasmodic | Animal models of diabetic peripheral neuropathy and Alzheimer's disease | Ameliorates pathology through Kv2.1 channel inhibition.[2] |
| Duodenal Antimotility | Clinical trial (NCT00731198) vs. Hyoscine Butylbromide for ERCP | Investigated as a feasible alternative.[3] | |
| Hyoscine Butylbromide | Abdominal Cramps, IBS | Human duodenal motility studies | Intraduodenal administration significantly reduces duodenal motility.[4] Oral administration showed no significant effect on small intestinal motor activity.[5] |
| Biliary and Renal Colic | Clinical studies | Pain reduction of 42-78% in biliary colic and ~90% good to moderate response in renal colic after IV injection.[6] | |
| Dicyclomine | Irritable Bowel Syndrome (IBS) | In vivo studies in cats and dogs | Equally potent against acetylcholine and barium chloride-induced intestinal spasms.[7] |
| Functional Bowel/IBS | Controlled clinical trials | Improved symptoms relative to placebo.[8] | |
| Oxybutynin | Overactive Bladder | Cystometric studies in patients | Increases bladder capacity, diminishes detrusor muscle contractions.[1][9] |
| KCl-induced Bladder Contractions | In vivo rat model | Showed non-dose-related inhibition.[10] |
Experimental Protocols
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of BChE. The hydrolysis of a substrate (e.g., butyrylthiocholine) by BChE produces a product that reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored product, which is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a solution of human serum BChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound or the test compound to the enzyme solution and incubate for a specific period.
-
Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine.
-
Add DTNB to the reaction mixture.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition and determine the inhibitor constant (Kᵢ) by plotting the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics).
-
Isolated Guinea Pig Ileum Contraction Assay
-
Principle: This ex vivo assay assesses the antispasmodic activity of a compound on smooth muscle tissue. A segment of the guinea pig ileum is suspended in an organ bath, and its contractions, induced by a spasmogen like acetylcholine, are measured isometrically.
-
Protocol Outline:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is dissected and placed in Krebs-Henseleit solution.
-
The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g).
-
Cumulative concentration-response curves to acetylcholine are generated to establish a baseline contractile response.
-
The tissue is then incubated with varying concentrations of this compound or the test compound for a set period.
-
A second concentration-response curve to acetylcholine is generated in the presence of the test compound.
-
The antagonistic effect is quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
TRPV3 Channel Activation Assay (Calcium Flux Assay)
-
Principle: This cell-based assay measures the ability of a compound to activate TRPV3 channels, which are non-selective cation channels. Activation leads to an influx of calcium ions (Ca²⁺) into the cells, which is detected using a fluorescent Ca²⁺ indicator.
-
Protocol Outline:
-
Human Embryonic Kidney (HEK293) cells overexpressing human TRPV3 channels are cultured in appropriate media.
-
Cells are plated in a multi-well plate and loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound or the test compound are added to the wells.
-
The change in fluorescence intensity, corresponding to the influx of Ca²⁺, is measured over time using a fluorescence plate reader.
-
The concentration-response curve is plotted, and the EC₅₀ value (the concentration that elicits a half-maximal response) is calculated.
-
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of smooth muscle contraction and relaxation, indicating the targets of Drofenine and other antispasmodics.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro and in vivo correlation of antispasmodic drugs.
Discussion and Conclusion
This compound presents a unique pharmacological profile compared to the purely antimuscarinic agents Hyoscine Butylbromide, Dicyclomine, and Oxybutynin. Its ability to inhibit BChE and PDE4, in addition to its antimuscarinic and TRPV3 agonistic properties, suggests a multi-pronged approach to inducing smooth muscle relaxation.
-
In Vitro - In Vivo Correlation: A direct quantitative IVIVC for Drofenine's antispasmodic activity remains an area for further investigation. The in vitro potency of Drofenine as a BChE inhibitor (Kᵢ = 3 µM) and M₁ receptor antagonist (pA₂ = 8.15) suggests that these mechanisms are likely to contribute significantly to its in vivo effects. The activation of TRPV3 channels (EC₅₀ = 205 µM) may also play a role, potentially through modulation of intracellular calcium levels, although the physiological relevance of this pathway in smooth muscle relaxation requires more detailed exploration. The antispasmodic effects of the comparator drugs are more straightforwardly linked to their in vitro muscarinic receptor antagonism, with in vivo efficacy correlating with their ability to block acetylcholine-induced contractions.
-
Comparative Efficacy: Clinical and preclinical data suggest that while all compounds are effective antispasmodics, their potency and side-effect profiles differ. Drofenine's non-anticholinergic mechanisms may offer a therapeutic advantage by potentially reducing the typical side effects associated with strong antimuscarinic agents, such as dry mouth, blurred vision, and constipation. Dicyclomine also possesses a direct smooth muscle relaxant effect in addition to its antimuscarinic action.[4][7] Oxybutynin is particularly effective on the detrusor muscle of the bladder.[1][9] Hyoscine Butylbromide is a peripherally acting antimuscarinic with low systemic absorption after oral administration, which can limit its systemic side effects.[5][6]
-
Future Directions: To establish a definitive IVIVC for this compound, further studies are warranted. Specifically, in vivo studies measuring the dose-dependent inhibition of intestinal spasms in animal models, coupled with pharmacokinetic data, would be invaluable. Such studies would allow for a more precise correlation with its in vitro potencies at its various molecular targets.
References
- 1. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind comparative study of the inhibitory effect of intraduodenally administered hyoscine-N-butylbromide on human duodenal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral hyoscine butylbromide does not alter the pattern of small intestinal motor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair | MDPI [mdpi.com]
- 9. Effects of oral cyclotropium bromide, hyoscine N-butylbromide and placebo on gastric emptying and antral motor activity in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drofenine - Wikipedia [en.wikipedia.org]
A Comparative Guide: Drofenine Hydrochloride vs. Oxybutynin for Detrusor Overactivity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of drofenine hydrochloride and oxybutynin, two compounds with potential applications in the management of detrusor overactivity. While oxybutynin is a well-established therapeutic agent with a considerable body of research, data on this compound in the context of bladder dysfunction is less extensive. This document synthesizes the available preclinical information to offer a comparative overview for research and drug development purposes.
Mechanism of Action and Pharmacological Properties
Both this compound and oxybutynin exhibit properties that are relevant to the relaxation of the detrusor muscle, albeit through potentially differing primary mechanisms.
Oxybutynin is a well-characterized antimuscarinic agent that also possesses direct antispasmodic effects on smooth muscle and local anesthetic properties.[1][2][3] Its primary mechanism of action in detrusor overactivity is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors, particularly the M3 subtype, leading to the relaxation of the bladder's smooth muscle.[3][4] This action increases bladder capacity, diminishes the frequency of uninhibited detrusor contractions, and delays the initial desire to void.[5]
This compound is also recognized as an anticholinergic drug that acts on smooth muscle to inhibit spasms.[6] Beyond its antimuscarinic properties, emerging evidence suggests that drofenine may also function as a calcium channel blocker.[7] This dual mechanism, targeting both cholinergic pathways and calcium influx, presents a potential advantage in modulating detrusor contractility. However, specific quantitative data on its activity at muscarinic receptors and calcium channels within the detrusor muscle is not extensively available in the current literature.
Quantitative Data Presentation
The following tables summarize the available quantitative data for oxybutynin's activity on detrusor muscle. A corresponding detailed quantitative comparison for this compound is limited due to the scarcity of published specific experimental data on bladder tissue.
Table 1: In Vitro Anticholinergic and Antispasmodic Activity of Oxybutynin on Detrusor Muscle
| Parameter | Species | Preparation | Agonist | Value | Reference |
| pA2 | Human | Detrusor Strips | Carbachol | 8.3 | |
| KB | Rabbit | Detrusor | Acetylcholine | 4.7 x 10-9 M | [2] |
| pD'2 (non-competitive antagonism) | Rabbit | Detrusor | BaCl2 | 5.5 | [2] |
Table 2: In Vivo Urodynamic Effects of Oxybutynin in Rat Models of Detrusor Overactivity
| Animal Model | Route of Administration | Dose | Effect on Bladder Capacity | Effect on Micturition Pressure | Reference |
| Conscious Rats | Intravenous | 0.3 mg/kg | No significant change | Decreased | [8] |
| Conscious Rats | Oral | 3 mg/kg | No significant change | Decreased | [9] |
| Anesthetized Rats | Intravenous | - | No significant change | Decreased | [8] |
| Conscious Rats (Acetic Acid-induced DO) | Intravenous | 1 mg/kg | No effect | Decreased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies on detrusor overactivity.
In Vitro Assessment of Detrusor Muscle Contractility
Objective: To determine the inhibitory effect of a test compound on agonist-induced contractions of isolated detrusor smooth muscle strips.
Protocol:
-
Tissue Preparation: Urinary bladders are excised from euthanized animals (e.g., guinea pigs, rats, or rabbits). The detrusor muscle is carefully dissected from the urothelium and surrounding tissues.
-
Strip Mounting: Longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width) are prepared and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Tension Recording: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of 60-90 minutes, with regular washing of the organ bath.
-
Agonist-Induced Contraction: A contractile agonist, such as carbachol (a stable acetylcholine analog) or potassium chloride (KCl), is added to the organ bath to induce a stable contraction.
-
Compound Administration: Once a stable contraction is achieved, the test compound (e.g., this compound or oxybutynin) is added in a cumulative or non-cumulative manner in increasing concentrations.
-
Data Analysis: The inhibitory effect of the compound is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are plotted, and IC50 values (the concentration of the compound that produces 50% of its maximal inhibitory effect) are calculated. For competitive antagonists, pA2 values can be determined using Schild plot analysis.
In Vivo Urodynamic Assessment in a Rat Model of Detrusor Overactivity
Objective: To evaluate the effect of a test compound on bladder function in an animal model of detrusor overactivity.
Protocol:
-
Animal Model Induction: Detrusor overactivity can be induced in rats through various methods, including:
-
Chemical Irritation: Intravesical instillation of substances like acetic acid or cyclophosphamide.[10]
-
Partial Bladder Outlet Obstruction (pBOO): Surgical ligation of the urethra to create a partial obstruction.
-
Neurological Models: Spinal cord injury or cerebral infarction.
-
-
Catheter Implantation: A catheter is surgically implanted into the bladder dome of the anesthetized rat and externalized at the nape of the neck. The catheter allows for bladder filling and pressure measurement.
-
Cystometry: After a recovery period, conscious, unrestrained rats are placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Bladder Filling: A physiological saline solution is infused into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Urodynamic Parameter Measurement: During filling, the following urodynamic parameters are continuously recorded:
-
Bladder Capacity: The volume of infused saline at which micturition occurs.
-
Micturition Pressure: The peak intravesical pressure during a voiding contraction.
-
Basal Pressure: The intravesical pressure at the start of filling.
-
Threshold Pressure: The intravesical pressure immediately before the onset of a micturition contraction.
-
Non-voiding Contractions: Involuntary detrusor contractions that do not lead to micturition.
-
-
Compound Administration: The test compound is administered via an appropriate route (e.g., intravenous, oral gavage).
-
Post-Treatment Evaluation: Urodynamic measurements are repeated at various time points after compound administration to assess its effects on the measured parameters.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways in detrusor muscle contraction and drug targets.
Caption: Experimental workflow for evaluating drugs in detrusor overactivity.
Conclusion
Oxybutynin is a well-established compound for detrusor overactivity with a clear antimuscarinic mechanism of action and supporting preclinical and clinical data. This compound, with its potential dual mechanism of anticholinergic and calcium channel blocking activity, presents an interesting profile for investigation. However, a comprehensive and direct comparison with oxybutynin is currently hampered by the limited availability of specific quantitative data for drofenine in detrusor overactivity models. Further research is warranted to elucidate the precise pharmacological profile of drofenine on bladder smooth muscle to fully assess its therapeutic potential in this area. This guide serves as a foundational resource for researchers aiming to explore these compounds further.
References
- 1. Comparison of darifenacin and oxybutynin in patients with overactive bladder: assessment of ambulatory urodynamics and impact on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of antispasmodic effects of dicyclomine hydrochloride on vesicourethral smooth muscle of guinea pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effect of sodium dantrolene on the detrusor urinae muscle of the bladder isolated from guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 8. baus.org.uk [baus.org.uk]
- 9. Evaluation of the Potential Inhibitory Effects of Medications for Detrusor Overactivity on Platelet-Activating Factor (PAF)-Induced Mechanical Activity in Guinea Pig Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of anti-muscarinic agents on bladder activity, urinary ATP level, and autonomic nervous system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Drofenine Hydrochloride
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is as crucial as the discoveries they enable. Drofenine hydrochloride, a compound recognized for its effects on muscarinic acetylcholine receptors, requires meticulous disposal procedures to mitigate risks to both personnel and the environment.[1] Adherence to these protocols is not only a matter of safety but also of regulatory compliance.
This compound is classified as harmful if swallowed, a cause of serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects, underscoring the critical need for proper disposal to prevent environmental contamination.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Body Protection | Impervious clothing/lab coat |
| Respiratory Gear | Suitable respirator (when dust or aerosols may form) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2][3][4] The following steps provide a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containment:
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wear the prescribed PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Final Disposal:
-
Engage a licensed hazardous waste disposal company to handle the final disposal of this compound waste.
-
The primary method for disposing of hazardous pharmaceutical waste is typically incineration at a permitted facility.[5][6]
-
Ensure all documentation, including waste manifest forms, is completed accurately as required by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
This compound Hazard Profile
For a clear understanding of the hazards associated with this compound, the following table summarizes its classification.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment (Long-term) | Very toxic to aquatic life with long lasting effects.[2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps from initial handling to final disposal, ensuring a comprehensive approach to safety and compliance.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Drofenine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Drofenine hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Protective gloves | EU Directive 89/686/EEC and the standard EN 374 derived from it for gloves[2] |
| Respiratory Protection | - Full-face respirator (if exposure limits are exceeded or irritation occurs)- NIOSH/MSHA approved respiratory protection | NIOSH/MSHA approved[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area or use a laboratory fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
One source suggests storing at 4°C.[3][6] Another indicates storage at -20°C for up to 3 years as a powder.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures: First Aid and Accidental Release
In the event of exposure or accidental release, immediate and appropriate action is necessary.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][3]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1][5]
-
Wear appropriate personal protective equipment during cleanup.[1][5]
-
Avoid generating dust.[1]
-
Prevent the substance from entering drains.[1]
-
Contain the spillage and collect it using non-sparking tools into a suitable, closed container for disposal.[1][4]
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[1][3] The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[4] Do not allow the product to enter sewer systems or waterways.[4]
Visualizing the Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
